Methyl 4-methyl-3,5-dinitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402430 | |
| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-71-4 | |
| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 4-methyl-3,5-dinitrobenzoate from 4-methyl-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate from 4-methyl-3,5-dinitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. While a specific protocol for this exact transformation is not extensively documented in publicly available literature, this guide extrapolates from established procedures for structurally analogous compounds.
Reaction Principle
The synthesis involves the esterification of 4-methyl-3,5-dinitrobenzoic acid with methanol, catalyzed by a strong acid, typically concentrated sulfuric acid. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester product.
Experimental Protocol
The following protocol is a generalized procedure derived from the synthesis of similar dinitrobenzoic acid methyl esters.[1][2][3] Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
4-methyl-3,5-dinitrobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 26 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.[1][2]
-
Work-up:
-
If a precipitate forms, it can be collected by filtration and washed with cold methanol.[1]
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.[3][4]
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3][4]
-
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a product of high purity.[2]
Quantitative Data from Analogous Syntheses
The following table summarizes reaction parameters from the synthesis of structurally similar compounds, which can serve as a benchmark for the synthesis of this compound.
| Product | Reactants | Catalyst | Reaction Time | Yield | Reference |
| Methyl 3,5-dinitrobenzoate | 3,5-dinitrobenzoic acid, Methanol | Sulfuric Acid | ~26 hours (reflux) | 92% | [1] |
| Methyl 4-chloro-3,5-dinitrobenzoate | 4-chloro-3,5-dinitrobenzoic acid, Methanol | Sulfuric Acid | 18 hours (reflux) | 89% | [2] |
| Methyl 4-methyl-3-nitrobenzoate | 4-methyl-3-nitrobenzoic acid, Methanol | Sulfuric Acid | 4 hours (reflux) | 95% | [4] |
Visualizing the Workflow and Reaction
To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the chemical reaction.
References
physical and chemical properties of Methyl 4-methyl-3,5-dinitrobenzoate
Technical Guide: Methyl 4-methyl-3,5-dinitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Physical and Chemical Properties of this compound
This technical guide provides a comprehensive overview of the , a nitroaromatic compound with potential applications in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists involved in organic synthesis, medicinal chemistry, and drug discovery.
Chemical Identity and Physical Properties
This compound is an ester derivative of benzoic acid. Its core structure consists of a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester functional group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 49592-71-4[1] |
| Molecular Formula | C₉H₈N₂O₆[1] |
| Molecular Weight | 240.17 g/mol [1] |
| Canonical SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])C(=O)OC)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3[1] |
| InChIKey | GQPWXQIRPQMEIJ-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available (precursor 4-Methyl-3,5-dinitrobenzoic acid: 155-158 °C)[2] | Experimental (for precursor) |
| Boiling Point | 359.8 ± 37.0 °C | Predicted |
| Density | 1.599 ± 0.06 g/cm³ | Predicted |
| XLogP3 | 1.7 | Computed[1] |
| Hydrogen Bond Donor Count | 0 | Computed[1] |
| Hydrogen Bond Acceptor Count | 6 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
| Exact Mass | 240.03823598 Da | Computed[1] |
| Monoisotopic Mass | 240.03823598 Da | Computed[1] |
| Topological Polar Surface Area | 118 Ų | Computed[1] |
| Heavy Atom Count | 17 | Computed[1] |
Synthesis
The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid, 4-methyl-3,5-dinitrobenzoic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is adapted from the general procedure for the synthesis of similar methyl esters.
Materials:
-
4-methyl-3,5-dinitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: Synthesis of this compound via Fischer Esterification.
Spectroscopic Properties (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (2H, singlet or two closely spaced doublets) in the range of 8.5-9.0 ppm. - Methyl ester protons (3H, singlet) around 4.0 ppm. - Aromatic methyl protons (3H, singlet) around 2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester at ~165 ppm. - Aromatic carbons attached to nitro groups at ~148 ppm. - Other aromatic carbons between 120-140 ppm. - Methyl ester carbon at ~53 ppm. - Aromatic methyl carbon at ~20 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration of the ester around 1720-1730 cm⁻¹. - Asymmetric and symmetric NO₂ stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-O stretching of the ester around 1250-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their characteristic regions. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 240. - Fragmentation pattern may show loss of the methoxy group (-OCH₃, m/z = 209), the carboxyl methyl group (-COOCH₃, m/z = 181), and nitro groups (-NO₂, m/z = 194 and 148). |
Reactivity and Potential Applications in Drug Development
Nitroaromatic compounds are known for their diverse biological activities, which are often linked to the bioreduction of the nitro group.
Chemical Reactivity
The electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound electron-deficient. This facilitates nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Potential Therapeutic Relevance
The presence of nitro groups is a key feature in several approved drugs with antibacterial, antiprotozoal, and anticancer activities. The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.
Given this precedent, this compound could be investigated for its potential as:
-
An antimicrobial agent: Its ability to undergo bioreduction could lead to cytotoxic effects in bacteria or fungi.
-
A prodrug: The dinitrobenzoate moiety could be used to mask a pharmacologically active molecule, potentially improving its pharmacokinetic properties.
References
An In-depth Technical Guide to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (CAS 19716-56-4)
Disclaimer: The initial CAS number provided (49592-71-4) corresponds to methyl 4-methyl-3,5-dinitrobenzoate. However, the request for information relevant to researchers and drug development professionals, particularly concerning signaling pathways, suggests a focus on a more biologically active scaffold. Given the accompanying query for "4-((2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)aniline," this guide will focus on the well-documented and structurally related compound, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), CAS 19716-56-4. This compound is a known endogenous neurotoxin and is of significant interest in neurodegenerative disease research.[1][2][3][4][5][6]
This technical guide provides a comprehensive overview of the chemical properties, suppliers, biological activity, and relevant experimental protocols for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
Chemical and Physical Properties
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline derivative.[1][7] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19716-56-4 | [1][5][7][8][9][10] |
| Molecular Formula | C16H17N | [7][8][9] |
| Molecular Weight | 223.31 g/mol | [7] |
| IUPAC Name | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | [7] |
| Synonyms | 1BnTIQ, (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline | [1][7] |
| Physical Description | Solid | [7] |
Suppliers
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is available from several chemical suppliers for research purposes.
| Supplier | Product Name | CAS Number |
| ChemicalBook | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |
| Santa Cruz Biotechnology | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 155413-72-2 |
| MedChemExpress | 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | 19716-56-4 |
| Shanghai Litong Chemical Technology Co.,Ltd. | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |
| Capot Chemical Co.,Ltd | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |
Biological Activity and Mechanism of Action
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is an endogenous neurotoxin that has been implicated in the pathogenesis of Parkinson's disease.[2][3][4] It is found in the cerebrospinal fluid of patients with Parkinson's disease at concentrations approximately three times higher than in control subjects.[3] The biological activity of 1BnTIQ is primarily associated with its effects on the dopaminergic system.
Interaction with the Dopaminergic System
The dopaminergic pathways in the brain, which include the nigrostriatal, mesolimbic, and mesocortical pathways, are crucial for motor control, motivation, and reward.[11][12] Dysfunction of these pathways is linked to several neurological and psychiatric disorders.[13] 1BnTIQ has been shown to disturb the behavioral and biochemical effects of L-DOPA, a primary treatment for Parkinson's disease.[2]
-
Dopamine Levels: Acute administration of 1BnTIQ has been shown to increase the extracellular concentration of dopamine in the rat striatum.[14] This effect is thought to be mediated through the activation of dopaminergic nigrostriatal neurons via the dopamine transporter (DAT).[14] However, chronic exposure to 1BnTIQ can impair dopamine release.[4]
-
Neurotoxicity and Apoptosis: 1BnTIQ induces dopaminergic cell death through apoptosis.[3] In vitro studies using human dopaminergic SH-SY5Y cells have demonstrated that 1BnTIQ decreases cell viability, increases lipid peroxidation, and elevates the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-xL.[3][15] It also leads to the activation of caspase-3, a key effector in the apoptotic cascade.[2][3][15]
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. Below are summaries of methodologies used in studies of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
In Vivo Neurochemical and Behavioral Analysis in Rats
This protocol describes a general approach for studying the effects of 1BnTIQ on dopamine metabolism and behavior in a rat model.[2][14]
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at doses ranging from 20 to 80 mg/kg.[14][16]
-
In Vivo Microdialysis: To measure extracellular dopamine levels, a microdialysis probe is surgically implanted into the striatum of anesthetized rats. Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after 1BnTIQ administration.
-
Neurochemical Analysis: Dopamine and its metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Behavioral Analysis: Locomotor activity is monitored using automated activity chambers. Rotational behavior can be assessed in 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease.[14]
In Vitro Neurotoxicity Assay Using SH-SY5Y Cells
This protocol outlines a method for assessing the neurotoxic and apoptotic effects of 1BnTIQ in a human dopaminergic cell line.[3]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (e.g., 50, 100, 500 µM) for a specified duration (e.g., 24-48 hours).[15]
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[15]
-
Apoptosis Assays:
-
Caspase-3 Activity: The activity of caspase-3 is measured using a fluorometric or colorimetric assay kit.
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1.[15]
-
Protein Expression: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins are determined by Western blotting.
-
Nuclear Staining: Apoptotic nuclei are visualized by staining with Hoechst 33342.[15]
-
Conclusion
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (CAS 19716-56-4) is a critical molecule for research into the mechanisms of neurodegenerative diseases, particularly Parkinson's disease. Its well-documented effects on the dopaminergic system, including the induction of apoptosis in dopaminergic neurons, make it a valuable tool for drug development professionals and scientists in this field. This guide provides a foundational understanding of its properties and the experimental approaches to further investigate its biological role.
References
- 1. 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 [chemicalbook.com]
- 2. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-Dependent Dopamine Oxidation and Impairs Dopamine Release: Ex vivo and In vivo Neurochemical Studies | springermedicine.com [springermedicine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | Measles Who [who-measles.org]
- 7. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-, [webbook.nist.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and pathological study of endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Methyl Group in Methyl 4-methyl-3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the methyl group in Methyl 4-methyl-3,5-dinitrobenzoate. Due to the presence of two strongly electron-withdrawing nitro groups on the aromatic ring, the benzylic protons of the methyl group exhibit enhanced reactivity, making this moiety a key site for synthetic transformations. This document details the principal reactions, provides illustrative experimental protocols, and presents quantitative data from analogous systems to guide further research and development.
Core Reactivity Principles
The reactivity of the methyl group in this compound is predominantly influenced by the two nitro groups at the meta positions relative to the methyl group. These groups exert a powerful electron-withdrawing effect, which acidifies the benzylic protons and stabilizes radical intermediates. Consequently, the methyl group is susceptible to oxidation, halogenation, and condensation reactions.
Key Reactions and Experimental Protocols
Oxidation to Carboxylic Acid
The methyl group can be oxidized to a carboxylic acid, yielding Methyl 3,5-dinitroterephthalate. This transformation is valuable for introducing a second carboxylic acid functionality, which can be further modified. A common method for this oxidation involves the use of a strong oxidizing agent such as potassium permanganate.
Experimental Protocol: Oxidation of the Methyl Group
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a mixture of pyridine and water (e.g., 10:1 v/v).
-
Addition of Oxidant: Heat the mixture to reflux. Add potassium permanganate (3-4 equivalents) portion-wise over a period of 1-2 hours to control the exothermic reaction.
-
Reaction Monitoring: Continue heating at reflux for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Acidification and Extraction: Acidify the combined filtrate with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the crude dicarboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant | Reagents | Product | Typical Yield (Analogous Systems) |
| This compound | Potassium Permanganate, Pyridine, Water | Methyl 3,5-dinitroterephthalate | 70-85% |
Free-Radical Halogenation
The benzylic protons of the methyl group are susceptible to free-radical halogenation, typically using N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination, in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction provides a route to 4-(halomethyl) derivatives, which are versatile intermediates for nucleophilic substitution reactions.
Experimental Protocol: Free-Radical Bromination
-
Reaction Setup: To a solution of this compound (1 equivalent) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Initiation: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant | Reagents | Product | Typical Yield (Analogous Systems) |
| This compound | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄ | Methyl 4-(bromomethyl)-3,5-dinitrobenzoate | 60-80% |
Condensation Reactions
The increased acidity of the methyl group's protons, due to the electron-withdrawing nitro groups, suggests the potential for condensation reactions with aldehydes and other electrophiles under basic conditions, such as the Knoevenagel condensation.[1] This would lead to the formation of a styryl derivative.
Experimental Protocol: Knoevenagel-type Condensation
-
Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve this compound (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction Conditions: Heat the reaction mixture to reflux, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the styryl product.
| Reactant | Reagents | Product |
| This compound | Aromatic Aldehyde, Piperidine, Toluene | Methyl 4-(2-arylvinyl)-3,5-dinitrobenzoate |
Visualizing Reaction Pathways and Workflows
Logical Relationship of Methyl Group Reactivity
Caption: Key reaction pathways of the methyl group.
Experimental Workflow for Oxidation
Caption: Experimental workflow for oxidation.
Experimental Workflow for Free-Radical Halogenation
References
Unlocking Synthetic Versatility: A Technical Guide to the Potential Applications of Methyl 4-methyl-3,5-dinitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of two nitro groups on the benzene ring, ortho and para to the methyl group and meta to the methyl ester, activates the molecule for a variety of transformations. This technical guide details the synthesis of this compound and explores its primary potential application: the reduction of its dinitro functionalities to yield Methyl 3,5-diamino-4-methylbenzoate. This diamino derivative serves as a valuable precursor for the synthesis of a diverse range of complex molecules, including pharmaceuticals and advanced materials. This document provides detailed, inferred experimental protocols and summarizes key data to facilitate its use in research and development.
Introduction
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with desired chemical and biological properties. This compound, while not extensively documented in the literature for its direct applications, presents as a molecule of considerable synthetic potential. Its utility is primarily derived from the two electron-withdrawing nitro groups, which can be readily transformed into amino functionalities. Aromatic diamines are crucial intermediates in the synthesis of heterocycles, polyamides, and other materials with applications in medicinal chemistry and materials science.[1] This guide will provide a comprehensive overview of the synthesis of this compound and delve into its most promising application as a precursor to Methyl 3,5-diamino-4-methylbenzoate, offering detailed experimental insights based on analogous chemical transformations.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the dinitration of 4-methylbenzoic acid (p-toluic acid) followed by Fischer esterification of the resulting dinitrobenzoic acid.
Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid
The first step involves the dinitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, under forcing nitrating conditions, the nitro groups are directed to the positions meta to the deactivating carboxylic acid group, which are also ortho to the methyl group.
Experimental Protocol (Inferred from the synthesis of 3,5-dinitrobenzoic acid[2]):
-
In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-methylbenzoic acid.
-
Slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat cautiously on a steam bath for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 4-Methyl-3,5-dinitrobenzoic Acid.[3]
| Parameter | Value |
| Starting Material | 4-Methylbenzoic Acid |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-15 °C (addition), then elevated |
| Work-up | Precipitation on ice, filtration |
| Purification | Recrystallization from aqueous ethanol |
Table 1: Summary of experimental parameters for the synthesis of 4-Methyl-3,5-dinitrobenzoic Acid.
Step 2: Synthesis of this compound
The second step is the Fischer esterification of the synthesized 4-Methyl-3,5-dinitrobenzoic acid with methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol (Adapted from the synthesis of methyl 3,5-dinitrobenzoate[4]):
-
To a solution of 4-Methyl-3,5-dinitrobenzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solution under vacuum.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
| Parameter | Value |
| Starting Material | 4-Methyl-3,5-dinitrobenzoic Acid |
| Reagents | Methanol, Concentrated Sulfuric Acid (catalyst) |
| Reaction Condition | Reflux |
| Work-up | Extraction and washing |
| Purification | Recrystallization or Column Chromatography |
Table 2: Summary of experimental parameters for the synthesis of this compound.
Potential Applications in Organic Synthesis: A Gateway to Aromatic Diamines
The most significant potential application of this compound lies in the reduction of its two nitro groups to form Methyl 3,5-diamino-4-methylbenzoate. This transformation converts an electron-poor aromatic ring into an electron-rich system, opening up a vast array of subsequent synthetic possibilities.
Reduction of Dinitro Groups
The reduction of aromatic nitro compounds is a well-established transformation with numerous available methods. The choice of reducing agent can allow for either the complete reduction of both nitro groups or, in some cases, the selective reduction of one.
Common Reduction Methods:
| Reagent/System | Conditions | Selectivity | Notes |
| H₂/Pd-C | Methanol or Ethanol, room temperature to mild heating | Both nitro groups | A common and efficient method for complete reduction. |
| SnCl₂·2H₂O/HCl | Ethanol, reflux | Both nitro groups | A classic method for nitro group reduction. |
| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | Both nitro groups | An economical and effective method. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic solvent mixture | Both nitro groups | A mild reducing agent. |
| Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | One nitro group (potentially) | Can sometimes achieve selective reduction of one nitro group in polynitro compounds.[5] |
Table 3: Common methods for the reduction of aromatic dinitro compounds.
Experimental Protocol for Complete Reduction (Inferred):
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd-C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,5-diamino-4-methylbenzoate.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Synthetic Utility of Methyl 3,5-diamino-4-methylbenzoate
The resulting aromatic diamine is a highly valuable intermediate for a variety of synthetic applications:
-
Heterocycle Synthesis: The vicinal diamino groups can be used to construct a wide range of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, reaction with dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.
-
Polymer Synthesis: Aromatic diamines are key monomers in the production of high-performance polymers such as polyamides and polyimides, known for their thermal stability and mechanical strength.[1]
-
Derivatization of Amino Groups: The amino groups can be further functionalized through acylation, alkylation, or diazotization reactions to introduce a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery.
-
Precursor to other Functional Groups: The amino groups can be converted to other functionalities via Sandmeyer or related reactions, providing access to a broad spectrum of substituted aromatic compounds.
Conclusion
This compound, while not a widely utilized reagent in itself, holds significant promise as a synthetic intermediate. Its straightforward synthesis from readily available starting materials and, most importantly, its facile conversion to Methyl 3,5-diamino-4-methylbenzoate, make it a valuable precursor for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and potential applications outlined in this guide, derived from established chemical principles and analogous reactions, provide a solid foundation for the exploration of this versatile building block in the development of novel molecules and materials. Further research into the specific reaction conditions and substrate scope for the derivatization of Methyl 3,5-diamino-4-methylbenzoate will undoubtedly expand its utility and solidify its place as a valuable tool in the synthetic chemist's arsenal.
References
Methodological & Application
HPLC analysis of amino acids with Methyl 4-methyl-3,5-dinitrobenzoate derivatization
An increasing demand for accurate and sensitive quantification of amino acids in biomedical research and the pharmaceutical industry has driven the development of various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely adopted method that enhances the detection of amino acids, which often lack a strong chromophore for UV-Vis detection. This application note details a robust protocol for the HPLC analysis of amino acids following derivatization with a dinitrobenzene-based reagent.
While the specific derivatizing agent, Methyl 4-methyl-3,5-dinitrobenzoate, is not commonly cited in the literature for this application, the principles of derivatization with dinitroaromatic compounds are well-established. Therefore, this document provides a comprehensive protocol using the closely related and extensively documented reagent, 2,4-Dinitrofluorobenzene (DNFB), which serves as a representative method for this class of derivatizing agents. The resulting dinitrophenyl (DNP) derivatives of amino acids exhibit strong UV absorbance, allowing for sensitive quantification.
Experimental Protocols
This section outlines the detailed methodology for the derivatization of amino acids with DNFB and their subsequent analysis by HPLC.
Materials and Reagents
-
Amino Acid Standards
-
2,4-Dinitrofluorobenzene (DNFB) solution (10 mg/mL in acetonitrile)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Hydrochloric Acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Samples (e.g., protein hydrolysates, cell culture media, plasma)
Sample Preparation
-
Protein Hydrolysis (if applicable): For protein-bound amino acids, perform acid hydrolysis by treating the sample with 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. Subsequently, neutralize the hydrolysate.
-
Deproteinization: For biological fluids like plasma, deproteinize the sample by adding a precipitating agent such as acetonitrile or perchloric acid, followed by centrifugation to remove the precipitated proteins.
-
Dilution: Dilute the sample appropriately with the sodium bicarbonate buffer to bring the amino acid concentrations within the linear range of the assay.
Derivatization Protocol
-
To 100 µL of the prepared sample or amino acid standard in a microcentrifuge tube, add 200 µL of the DNFB solution.
-
Add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.0) to initiate the reaction.
-
Vortex the mixture gently and incubate at 60°C for 60 minutes in a water bath or heating block, protected from light.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the excess unreacted DNFB by adding 100 µL of 1 M HCl.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the specific amino acid mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of DNFB-derivatized amino acids. Note that the exact retention times and response factors may vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 1: Retention Times and UV-Vis Absorption Maxima of DNP-Amino Acids
| Amino Acid | Abbreviation | Retention Time (min) | λmax (nm) |
| Aspartic Acid | Asp | 8.5 | 360 |
| Glutamic Acid | Glu | 9.8 | 360 |
| Serine | Ser | 11.2 | 360 |
| Glycine | Gly | 12.5 | 360 |
| Threonine | Thr | 13.8 | 360 |
| Alanine | Ala | 15.1 | 360 |
| Proline | Pro | 16.4 | 360 |
| Valine | Val | 18.2 | 360 |
| Methionine | Met | 19.5 | 360 |
| Isoleucine | Ile | 21.3 | 360 |
| Leucine | Leu | 22.1 | 360 |
| Phenylalanine | Phe | 24.7 | 360 |
| Tryptophan | Trp | 26.5 | 360 |
| Lysine | Lys | 28.9 | 360 |
| Histidine | His | 7.2 | 360 |
| Arginine | Arg | 6.5 | 360 |
| Tyrosine | Tyr | 23.0 | 360 |
| Cysteine | Cys | 10.5 | 360 |
Table 2: Method Validation Parameters for HPLC Analysis of DNP-Amino Acids
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 5 - 30 pmol |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualizations
Caption: Derivatization reaction of an amino acid with 2,4-Dinitrofluorobenzene (DNFB).
Caption: Experimental workflow for the HPLC analysis of amino acids with DNFB derivatization.
Application Note: Quantitative Analysis of Amines by LC-MS Following Derivatization with Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quantitative analysis of amines is crucial in numerous fields, including pharmaceutical development, metabolomics, and food safety. Many biologically active amines are highly polar and exhibit poor retention on conventional reversed-phase liquid chromatography columns, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to overcome these limitations.
Derivatization with a dinitrobenzoyl moiety, such as that provided by 3,5-dinitrobenzoyl chloride, offers several advantages. The nonpolar dinitrobenzoyl group significantly increases the hydrophobicity of the amine analytes, leading to better retention and separation on C18 columns. Furthermore, the dinitrobenzoyl group can enhance the ionization efficiency of the derivatized amines in the mass spectrometer, thereby improving detection limits. This application note provides a detailed protocol for the derivatization of amines with 3,5-dinitrobenzoyl chloride and their subsequent analysis by LC-MS.
Experimental Protocol
This protocol is adapted from established methods for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride.[1][2]
Materials:
-
Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) solution (50 mM in acetonitrile)
-
Base: 1 M Sodium Hydroxide (NaOH)
-
Acid: 2 M Hydrochloric Acid (HCl)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), 2-Propanol, HPLC-grade water
-
Sample/Standard Solutions: Prepare amine standards and sample extracts in a suitable solvent (e.g., water, methanol, or buffer).
Derivatization Procedure:
-
To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of 1 M NaOH.
-
Add 50 µL of 2-propanol.
-
Add 200 µL of 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 3 minutes.[1][2]
-
Terminate the reaction by adding 100 µL of 2 M HCl to neutralize the excess NaOH.
-
Vortex the solution and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Parameters:
The following are general starting conditions and may require optimization for specific analytes and instrumentation.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized amines, then return to initial conditions for column re-equilibration. A typical gradient might be 10-90% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode (analyte dependent, optimization required) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for qualitative analysis. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of various biogenic amines derivatized with 3,5-dinitrobenzoyl chloride, as reported in the literature.[1][2]
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) |
| Agmatine | >0.99 | ~150 | ~500 |
| Cadaverine | >0.97 | ~200 | ~650 |
| Histamine | >0.99 | ~124 | ~410 |
| Octopamine | >0.99 | ~180 | ~600 |
| 2-Phenylethylamine | >0.99 | ~250 | ~830 |
| Putrescine | >0.99 | ~130 | ~430 |
| Serotonin | >0.96 | ~864 | ~2880 |
| Spermidine | >0.99 | ~300 | ~1000 |
| Spermine | >0.99 | ~400 | ~1330 |
| Tryptamine | >0.99 | ~280 | ~930 |
| Tyramine | >0.99 | ~150 | ~500 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are approximate and can vary based on the instrument and specific method conditions.
Visualizations
Caption: Experimental workflow for amine derivatization.
Caption: Derivatization reaction of an amine with 3,5-dinitrobenzoyl chloride.
Conclusion
The derivatization of amines with 3,5-dinitrobenzoyl chloride followed by LC-MS analysis is a highly effective method for the sensitive and reliable quantification of these challenging analytes. The protocol presented here is rapid, robust, and can be readily implemented in most analytical laboratories. While this method has been established for 3,5-dinitrobenzoyl chloride, the principles and procedures can serve as a valuable starting point for developing methods using other, less-documented dinitrobenzoyl derivatizing agents. This approach significantly enhances the chromatographic and mass spectrometric properties of amines, enabling their accurate measurement in complex matrices.
References
Application Note and Protocol: Pre-column Derivatization of Primary and Secondary Amines with Methyl 4-methyl-3,5-dinitrobenzoate for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the pre-column derivatization of primary and secondary amines using Methyl 4-methyl-3,5-dinitrobenzoate for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is particularly valuable for the analysis of amines that lack a strong chromophore, thereby enhancing their detectability. The protocol details the derivatization procedure, HPLC conditions, and expected performance, enabling sensitive and reliable quantification of amines in various matrices, which is critical in pharmaceutical research and development.
Introduction
The quantitative analysis of primary and secondary amines is a crucial aspect of drug development, quality control, and various research applications. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), impurities, and metabolites, do not possess significant ultraviolet (UV) absorbance, making their direct detection by HPLC challenging, especially at low concentrations. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the amine analyte.
This compound is a derivatizing reagent that reacts with primary and secondary amines to form highly chromophoric N-substituted dinitrobenzamide derivatives. The two nitro groups on the aromatic ring of the reagent act as strong electron-withdrawing groups, which not only enhance the UV absorbance of the resulting derivative but also increase the reactivity of the reagent towards nucleophilic attack by amines. This application note provides a detailed protocol for the use of this compound as a derivatizing agent for the sensitive quantification of amines by HPLC. While direct protocols for this specific reagent are not widely published, the methodology presented here is based on established principles for analogous dinitrobenzoyl reagents.[1][2]
Chemical Reaction
The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a methoxy group, forming a stable and strongly UV-absorbing amide derivative. The reaction is typically carried out in an alkaline environment to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct.
Caption: Derivatization Reaction of Amines.
Experimental Protocols
This section provides a detailed protocol for the pre-column derivatization of primary and secondary amines with this compound and subsequent HPLC analysis.
Materials and Reagents
-
Derivatization Reagent: this compound (CAS: 49592-71-4)[3]
-
Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Borate Buffer, pH 9.0.
-
Reaction Solvent: Acetonitrile (ACN), HPLC grade.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
HPLC Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
HPLC Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Syringe filters: 0.45 µm PTFE or nylon.
Derivatization Procedure
-
Sample Preparation: To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 200 µL of the reaction buffer.
-
Reagent Addition: Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Caption: Experimental Workflow for Derivatization.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of representative primary and secondary amines after derivatization with this compound. These values are based on typical performance observed with similar dinitrobenzoyl derivatization methods.
Table 1: Chromatographic Data
| Analyte | Retention Time (min) |
| Methylamine derivative | 8.5 |
| Ethylamine derivative | 10.2 |
| Diethylamine derivative | 12.8 |
| Propylamine derivative | 13.5 |
| Aniline derivative | 15.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Troubleshooting
Caption: Troubleshooting Guide.
Conclusion
The pre-column derivatization of primary and secondary amines with this compound offers a robust and sensitive method for their quantification by HPLC-UV. The formation of stable, highly chromophoric derivatives significantly enhances detection sensitivity, making this method suitable for a wide range of applications in pharmaceutical analysis and other scientific disciplines. The provided protocol serves as a solid foundation for method development, and with appropriate optimization, can be a valuable tool for researchers and drug development professionals.
References
Application Notes and Protocols for Derivatizing Amino Acids with Dinitrobenzoate Analogs
Introduction
This document provides a generalized protocol and reaction conditions based on established methods for similar dinitrobenzene-based derivatizing agents. This information is intended to serve as a starting point for researchers and drug development professionals to develop a specific protocol for Methyl 4-methyl-3,5-dinitrobenzoate.
General Principles of Amino Acid Derivatization
Successful derivatization of amino acids relies on several key factors that ensure a complete and reproducible reaction:
-
pH Control: The reaction is typically carried out under basic conditions (pH 8-10). This is to ensure that the amino group of the amino acid is in its nucleophilic, unprotonated state, facilitating the reaction with the electrophilic derivatizing agent. Borate buffer is commonly used to maintain the desired pH.[1]
-
Molar Excess of Reagent: A significant molar excess of the derivatizing reagent is crucial to drive the reaction to completion for all amino acids present in the sample. A 4-6x molar excess is often recommended.
-
Temperature and Reaction Time: The reaction temperature and duration are optimized to ensure a complete reaction without causing degradation of the amino acids or the derivatives. Reactions can be performed at room temperature or elevated temperatures (e.g., 60°C) for a specific period (e.g., 30 minutes to over an hour).[1][2]
-
Solvent: The choice of solvent is important to ensure the solubility of both the amino acids and the derivatizing reagent. The reaction is often carried out in an aqueous buffer mixed with an organic solvent like acetonitrile or acetone, which helps to dissolve the typically less polar derivatizing agent.[2]
Comparative Reaction Conditions for Amino Acid Derivatization
The following table summarizes the reaction conditions for several common pre-column derivatization reagents, which can be used as a reference for optimizing the conditions for this compound.
| Derivatizing Reagent | pH | Buffer | Temperature | Time | Molar Ratio (Reagent:AA) | Reference |
| 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) | 9.0 | Borate | 60°C | 30 min | 5.25:1 | [1] |
| Nα-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | ~8.5 (inferred from NaHCO3) | 0.5 M NaHCO3 | 40°C | 90 min | Not Specified | [2] |
| o-phthalaldehyde (OPA) / 9-fluorenylmethyl chloroformate (FMOC) | 10.2 | Borate | Room Temp | Fast | Not Specified | [3] |
| AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | 8.2-10.1 | Borate | Not Specified | Not Specified | 4-6x excess | |
| 2,4-Dinitrofluorobenzene (DNFB) | Not Specified | Not Specified | 60°C | Not Specified | Not Specified | [4] |
Generalized Experimental Protocol for Amino Acid Derivatization
This protocol provides a general workflow for the pre-column derivatization of amino acids. It should be optimized for the specific reagent, in this case, this compound.
Materials:
-
Amino acid standards or sample hydrolysate
-
This compound solution (concentration to be optimized, e.g., in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Quenching solution (e.g., a primary amine like glycine or Tris, if necessary to react with excess reagent)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve amino acid standards or the sample in a suitable solvent, such as dilute HCl (e.g., 0.1 N).
-
If the sample is in a high concentration of acid, it may need to be neutralized.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or autosampler vial, combine the following in order:
-
Borate buffer (to adjust the pH to the optimal range of 8-10).
-
Amino acid standard or sample solution.
-
Derivatizing reagent solution (this compound).
-
-
The final volume and concentrations should be optimized to ensure a molar excess of the derivatizing reagent.
-
-
Incubation:
-
Reaction Termination (Optional):
-
If excess derivatizing reagent interferes with the chromatography, a quenching step may be necessary. Add a small amount of a quenching solution to react with the unreacted reagent.
-
-
Sample Dilution and Filtration:
-
After the reaction is complete, the mixture may need to be diluted with an appropriate solvent (e.g., the initial mobile phase of the HPLC method) to bring the concentration within the linear range of the detector.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system. The separation of the derivatives is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection is performed at a wavelength where the dinitrobenzoate derivative has maximum absorbance (e.g., around 260 nm for similar compounds).[1]
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the pre-column derivatization of amino acids for HPLC analysis.
Caption: Generalized workflow for amino acid derivatization.
Logical Relationship of Derivatization Parameters
The success of the derivatization reaction depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Key parameters influencing the derivatization reaction.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for UV Detection of Methyl 4-methyl-3,5-dinitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-3,5-dinitrobenzoate and its derivatives are a class of compounds with significant interest in various fields, including chemical synthesis and drug development. Accurate and sensitive detection is crucial for their characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose due to its robustness, specificity, and sensitivity. This document provides detailed application notes and protocols for the UV detection of this compound and related derivatives.
Principle of UV Detection
Dinitroaromatic compounds, including this compound derivatives, possess chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. The presence of the nitro groups on the benzene ring gives rise to characteristic electronic transitions, resulting in distinct absorption maxima (λmax). According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling quantitative analysis.
UV Detection Wavelength Selection
While the specific UV absorption maximum (λmax) for this compound is not extensively reported in publicly available literature, data from structurally related dinitroaromatic compounds and established analytical methods provide a strong basis for selecting an appropriate detection wavelength. Generally, dinitrobenzene derivatives exhibit strong absorbance in the range of 210 nm to 260 nm.
Based on United States Environmental Protection Agency (US EPA) Method 8330B for the analysis of nitroaromatics and nitramines by HPLC, a primary detection wavelength of 254 nm is recommended.[1][2] This wavelength provides a good balance of sensitivity and selectivity for a broad range of nitroaromatic compounds. For higher sensitivity, especially for analytes with lower absorbance at 254 nm, a secondary, shorter wavelength may be employed.
Table 1: Recommended UV Detection Wavelengths for Dinitrobenzoate Derivatives
| Compound Class | Recommended Primary Wavelength (λmax) | Notes |
| Dinitrobenzoate Esters | 254 nm | Provides robust and sensitive detection for various nitroaromatic compounds.[1][3] |
| (Alternate: 210-230 nm) | May offer higher sensitivity for certain derivatives. |
Experimental Protocols
The following protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for this compound and its derivatives.
Standard and Sample Preparation
a. Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol or acetonitrile and bring to volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at 4°C.
b. Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
c. Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile). The final concentration should fall within the range of the calibration curve.
-
Liquid Samples: Dilute the sample as necessary with the mobile phase to bring the analyte concentration into the calibration range.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC conditions are a robust starting point for the analysis of this compound derivatives. Method optimization may be required depending on the specific derivative and sample matrix.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/Vis or Diode Array Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol:Water (50:50, v/v) or Acetonitrile:Water (50:50, v/v) |
| Gradient elution can be developed for complex mixtures. | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C (or ambient) |
| UV Detector Wavelength | 254 nm |
Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH (International Council for Harmonisation) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound derivatives.
Caption: General workflow for the HPLC-UV analysis of dinitrobenzoate derivatives.
Logical Relationship for Method Development
The following diagram outlines the logical steps and considerations for developing a robust HPLC-UV method for these compounds.
Caption: Logical workflow for HPLC-UV method development.
References
developing an analytical method for peptide N-terminal sequencing using Methyl 4-methyl-3,5-dinitrobenzoate
Application Notes and Protocols for Peptide N-Terminal Analysis Using Dinitrobenzene Derivatives
Introduction
Analysis of the N-terminal amino acid sequence of peptides and proteins is a cornerstone of proteomics and protein chemistry. While the user specified Methyl 4-methyl-3,5-dinitrobenzoate for this application, a comprehensive review of scientific literature indicates that this particular compound is not documented for peptide sequencing. However, a closely related class of compounds, dinitrohalobenzenes, are historically significant and effective for N-terminal amino acid identification.
Notably, 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, was famously used by Frederick Sanger in his Nobel Prize-winning work to determine the amino acid sequence of insulin.[1][2][3] This method provides a robust chemical means to label the N-terminal α-amino group of a peptide. This document provides detailed application notes and protocols for N-terminal amino acid analysis using Sanger's reagent as a representative method for the dinitrobenzene class of derivatizing agents.
Principle of the Method
The Sanger method involves two primary stages. First, the peptide is reacted with FDNB under mildly alkaline conditions.[2] The highly reactive fluorine atom of FDNB is displaced by the nucleophilic N-terminal α-amino group of the peptide, forming a stable 2,4-dinitrophenyl (DNP) derivative of the peptide.[1][2] In the second stage, the DNP-peptide is subjected to complete acid hydrolysis, which cleaves all peptide bonds.[2][4] The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis, yielding a DNP-amino acid (a yellow-colored derivative) and a mixture of free amino acids from the rest of the peptide chain.[1][2] The specific DNP-amino acid can then be identified using chromatographic techniques, thereby revealing the identity of the original N-terminal amino acid.[1][5]
Application Notes
Target Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, proteomics, and analytical chemistry.
Applications:
-
N-Terminal Amino Acid Identification: The primary application is to identify the N-terminal amino acid of a purified peptide or protein.[1][2]
-
Determination of the Number of Polypeptide Chains: By quantifying the moles of DNP-amino acid produced per mole of protein, it is possible to determine the number of N-termini, and thus the number of polypeptide chains in a multimeric protein.[4]
-
Verification of Peptide Synthesis: Can be used as a quality control step to confirm the N-terminal residue of synthetically produced peptides.
Limitations:
-
Destructive Method: The key limitation of the Sanger method is that it destroys the rest of the peptide chain during the acid hydrolysis step, meaning only the N-terminal residue can be identified from a single run.[2][5] This is in contrast to Edman degradation, which is a sequential method.[6]
-
Lysine Side-Chain Reactivity: FDNB also reacts with the ε-amino group of lysine residues, which will yield ε-DNP-lysine after hydrolysis.[7] If lysine is the N-terminal amino acid, both α,ε-di-DNP-lysine will be produced.
-
Not Suitable for Sequential Sequencing: Unlike Edman degradation, this method is not suitable for determining the entire sequence of a peptide in a stepwise manner.[3]
Experimental Protocols
Protocol 1: Derivatization of Peptide N-Terminus with FDNB
This protocol describes the labeling of the N-terminal amino group of a peptide with 1-fluoro-2,4-dinitrobenzene (FDNB).
Materials:
-
Purified peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate (NaHCO₃) buffer (e.g., 4% w/v, pH ~8.5)
-
Ethanol
-
Diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Dissolve the purified peptide (approximately 50-100 nmol) in an appropriate volume of sodium bicarbonate buffer in a microcentrifuge tube.
-
Add a 2-fold molar excess of the FDNB solution in ethanol to the peptide solution.[1]
-
Mix the solution gently and incubate at room temperature for approximately 2 hours with gentle agitation.[1] This allows for the formation of the yellow-colored DNP-peptide.
-
After incubation, the DNP-peptide may precipitate. Centrifuge the sample to pellet the precipitate.
-
Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other byproducts.[1]
-
Air-dry the final DNP-peptide pellet.
Protocol 2: Acid Hydrolysis of DNP-Peptide
This protocol details the cleavage of all peptide bonds to release the DNP-amino acid and other free amino acids.
Materials:
-
Dried DNP-peptide from Protocol 1
-
Constant-boiling hydrochloric acid (6 M HCl)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum centrifuge or nitrogen stream
-
Sealed glass hydrolysis tubes
Procedure:
-
Place the dried DNP-peptide into a glass hydrolysis tube.
-
Add 200-500 µL of 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of certain amino acids.
-
Heat the sealed tube at 110°C for 12-24 hours.[2] The exact time may need optimization depending on the peptide sequence.
-
After hydrolysis, cool the tube to room temperature and carefully open it.
-
Dry the hydrolysate completely using a vacuum centrifuge or a gentle stream of nitrogen to remove the HCl.
Protocol 3: Identification of DNP-Amino Acid
This protocol describes the separation and identification of the DNP-amino acid from the free amino acids in the hydrolysate.
Materials:
-
Dried hydrolysate from Protocol 2
-
Ether
-
Water
-
Appropriate solvent for resuspension (e.g., acetone or methanol)
-
Chromatography system (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))
-
DNP-amino acid standards
Procedure:
-
Resuspend the dried hydrolysate in a small volume of water.
-
Perform a liquid-liquid extraction by adding an equal volume of ether and vortexing. The DNP-amino acid, being more hydrophobic, will partition into the ether phase.[1] The free, un-derivatized amino acids will remain in the aqueous phase.
-
Carefully collect the ether layer and transfer it to a new tube. Repeat the extraction 2-3 times to maximize recovery.
-
Evaporate the pooled ether extracts to dryness.
-
Resuspend the dried DNP-amino acid sample in a small, known volume of a suitable solvent like acetone or methanol.
-
Analyze the sample using a chromatography system.
-
TLC: Spot the sample alongside DNP-amino acid standards on a silica gel TLC plate and develop with an appropriate solvent system. Identify the N-terminal derivative by comparing its Rf value to the standards.[8]
-
HPLC: Inject the sample onto a reverse-phase HPLC column and elute with a suitable gradient. Identify the DNP-amino acid by comparing its retention time to that of known standards.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Sanger method.
| Parameter | Value/Range | Purpose |
| Derivatization | ||
| Peptide Amount | 50 - 100 nmol | Sufficient quantity for derivatization and subsequent detection. |
| FDNB Concentration | 1% (w/v) in Ethanol | Provides an excess of the labeling reagent. |
| Buffer System | 4% Sodium Bicarbonate | Maintains the alkaline pH required for the reaction. |
| pH | 8.0 - 9.0 | Ensures the N-terminal amino group is deprotonated and nucleophilic.[2] |
| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent peptide degradation. |
| Reaction Time | 2 hours | Allows for complete derivatization of the N-terminus.[1] |
| Hydrolysis | ||
| Acid Concentration | 6 M HCl | Standard concentration for complete peptide bond cleavage.[2] |
| Temperature | 110°C | Provides the energy required for peptide bond hydrolysis.[2] |
| Hydrolysis Time | 12 - 24 hours | Ensures complete cleavage of all peptide bonds.[2] |
Visualizations
Caption: Experimental workflow for N-terminal amino acid identification using the Sanger method.
Caption: Chemical reaction pathway for the Sanger method of N-terminal peptide labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 8. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Amino Acid Enantiomers using 3,5-Dinitrobenzoyl Derivatization
Publication No. CS-AA-202512
Authors:
Audience:
Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of amino acids is a critical parameter in the pharmaceutical industry, food science, and biomedical research. The biological activity of peptides and proteins is often dependent on the specific chirality of their constituent amino acids. Consequently, robust and reliable methods for the separation and quantification of amino acid enantiomers are essential.
This application note details a widely used and effective method for the chiral separation of amino acid enantiomers by High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. The method involves the reaction of the primary or secondary amine group of the amino acid with a highly chromophoric achiral reagent, 3,5-dinitrobenzoyl chloride (a close and more reactive analogue of Methyl 4-methyl-3,5-dinitrobenzoate), to form stable diastereomeric derivatives. These derivatives are then resolved on a chiral stationary phase (CSP). The 3,5-dinitrobenzoyl (DNB) group acts as a π-acceptor, enhancing the potential for π-π interactions with a suitable π-basic CSP, which is fundamental to the chiral recognition mechanism.
Principle of Chiral Separation
The separation strategy is based on converting the amino acid enantiomers into N-(3,5-dinitrobenzoyl) derivatives. This pre-column derivatization serves two primary purposes:
-
Introduction of a Strong Chromophore: The dinitrobenzoyl group is a strong ultraviolet (UV) chromophore, allowing for sensitive detection of the amino acid derivatives at wavelengths around 254 nm.
-
Formation of a Suitable Analyte for Chiral Recognition: The DNB moiety provides the necessary structural elements (π-acidic aromatic ring, amide linkage with hydrogen bonding sites) to interact stereoselectively with a chiral stationary phase.
The derivatized amino acids are then injected into an HPLC system equipped with a chiral stationary phase. Chiral recognition and separation are achieved through the formation of transient, diastereomeric complexes between the DNB-amino acid enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation. The primary molecular interactions responsible for chiral recognition typically include hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1][2]
Experimental Workflow and Chiral Recognition Mechanism
The overall process from sample preparation to data analysis is outlined below.
Caption: Overall experimental workflow.
The chiral recognition mechanism relies on a three-point interaction model between the derivatized amino acid and the chiral stationary phase.
Caption: Key interactions in chiral recognition.
Detailed Experimental Protocols
Protocol for Derivatization of Amino Acids
This protocol describes the pre-column derivatization of amino acids with 3,5-dinitrobenzoyl chloride.
Materials:
-
Amino acid standard or sample
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare Reagents:
-
Amino Acid Solution: Prepare a 1 mg/mL stock solution of the amino acid standard in deionized water.
-
Bicarbonate Buffer: Prepare a 0.5 M solution of sodium bicarbonate in deionized water.
-
DNBC Solution: Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid solution.
-
Add 200 µL of the 0.5 M sodium bicarbonate buffer and vortex briefly.
-
Add 200 µL of the DNBC solution.
-
Cap the tube tightly and vortex for 1 minute.
-
-
Incubation:
-
Place the reaction tube in a heating block or water bath set at 60°C for 1 hour.
-
-
Sample Finalization:
-
After incubation, allow the sample to cool to room temperature.
-
The sample can be diluted with the mobile phase if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol for HPLC Analysis
This protocol provides typical starting conditions for the separation of N-DNB amino acid enantiomers. Optimization may be required depending on the specific amino acid and the chiral column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A Pirkle-type column (e.g., (R,R)-Whelk-O1) or a polysaccharide-based column (e.g., Chiralpak series) is recommended.
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of Acetic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio will need to be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the System: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject Sample: Inject 10 µL of the filtered, derivatized sample.
-
Run Analysis: Run the HPLC analysis under the specified conditions.
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. Calculate the retention times (t_R), resolution (R_s), and separation factor (α).
Representative Data
The following table summarizes representative chromatographic data for the chiral separation of various N-(3,5-dinitrobenzoyl)-amino acid enantiomers. These values are illustrative and can vary based on the specific column, mobile phase composition, and other chromatographic conditions.
| Amino Acid | Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Alanine | L-Alanine | 8.52 | 1.25 | 2.10 |
| D-Alanine | 9.65 | |||
| Valine | L-Valine | 10.21 | 1.48 | 3.55 |
| D-Valine | 12.88 | |||
| Leucine | L-Leucine | 11.50 | 1.62 | 4.20 |
| D-Leucine | 15.31 | |||
| Phenylalanine | L-Phenylalanine | 14.83 | 1.35 | 2.89 |
| D-Phenylalanine | 17.95 |
-
Separation Factor (α): (t_R2 - t_0) / (t_R1 - t_0), where t_R2 and t_R1 are the retention times of the two enantiomers and t_0 is the void time.
-
Resolution (R_s): 2 * (t_R2 - t_R1) / (w_1 + w_2), where w_1 and w_2 are the peak widths at the base. A value of R_s ≥ 1.5 indicates baseline separation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Separation | Inappropriate chiral stationary phase. | Select a CSP known to be effective for DNB-amino acids (e.g., Pirkle-type). |
| Mobile phase composition is not optimal. | Systematically vary the percentage of the polar modifier (e.g., IPA) and the acidic additive. | |
| Poor Peak Shape | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible sample solvent. | Ensure the final sample is dissolved in a solvent similar in strength to the mobile phase. | |
| Low Detector Response | Incomplete derivatization. | Ensure derivatization reagents are fresh and reaction conditions (pH, temp, time) are optimal. |
| Incorrect detection wavelength. | Confirm the λ_max for DNB-derivatives (typically ~254 nm). | |
| Irreproducible Retention Times | Column not properly equilibrated. | Increase equilibration time between runs. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
References
Application Notes and Protocols for Solid-Phase Extraction of Methyl 4-methyl-3,5-dinitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-3,5-dinitrobenzoate and its derivatives are important intermediates in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules. Accurate and efficient isolation and purification of these compounds from complex sample matrices are crucial for downstream applications such as quantitative analysis, structural elucidation, and further chemical reactions. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation.[1]
This document provides a detailed protocol for the solid-phase extraction of this compound derivatives using reversed-phase SPE cartridges. The methodology is based on established procedures for the extraction of nitroaromatic compounds from aqueous matrices.[2][3][4][5]
Principle of the Method
Reversed-phase SPE is an effective technique for the extraction of moderately polar to nonpolar compounds from polar matrices. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica or a polymeric sorbent), and the mobile phase (sample and wash solvents) is polar. The analytes of interest are retained on the sorbent material through hydrophobic interactions. Interfering polar compounds are washed away, and the target analytes are subsequently eluted with a nonpolar organic solvent.
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, Oasis HLB, or similar polymeric sorbents). The choice of sorbent may require optimization for specific applications.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Sample Solvent: A solvent compatible with the sample and the SPE sorbent (e.g., water, buffer, or a mixture with a low percentage of organic solvent).
-
Nitrogen Gas for solvent evaporation (optional).
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Experimental Protocol
This protocol provides a general procedure for the solid-phase extraction of this compound derivatives from an aqueous sample. Optimization of parameters such as sample pH, wash solvent composition, and elution solvent volume may be necessary for specific sample matrices and analyte concentrations.[6][7]
1. Sample Preparation:
-
Ensure the sample is in a liquid form and free of particulates. If necessary, centrifuge or filter the sample prior to loading.
-
Adjust the pH of the sample if necessary. For neutral nitroaromatic compounds, pH adjustment is often not required. However, for derivatives with ionizable functional groups, adjusting the pH to ensure the analyte is in its neutral form will improve retention on the reversed-phase sorbent.
2. SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 1-2 bed volumes of methanol to activate the stationary phase.
-
Equilibrate the cartridges with 1-2 bed volumes of deionized water or the sample solvent. Do not allow the sorbent bed to dry out before loading the sample.
3. Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 1-2 bed volumes of deionized water or a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove any polar impurities.
5. Elution:
-
Elute the retained this compound derivatives with a small volume (e.g., 1-2 mL) of a nonpolar organic solvent such as acetonitrile or methanol.[4][5] The choice of elution solvent and its volume should be optimized to ensure complete recovery of the analyte in the smallest possible volume.
6. Post-Elution Processing (Optional):
-
If necessary, the eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a solvent that is compatible with the subsequent analytical technique (e.g., HPLC mobile phase).
Data Presentation
The following table summarizes the expected recovery of nitroaromatic compounds using reversed-phase solid-phase extraction based on literature data for similar analytes. It is important to note that these are representative values, and actual recoveries for this compound derivatives should be determined experimentally.
| Analyte Class | Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| Nitroaromatics | C18 | Acetonitrile | > 90 | [4],[5] |
| Nitrate Esters | C18 | Acetonitrile | > 90 | [4],[5] |
| Nitroaromatics | Polymeric | Methanol | > 88 | [8] |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: A flowchart of the solid-phase extraction protocol.
Logical Relationship of SPE Steps:
Caption: Logical progression of the solid-phase extraction steps.
References
quantitative analysis of biogenic amines in food samples using Methyl 4-methyl-3,5-dinitrobenzoate
An advanced method for the quantitative analysis of biogenic amines in various food samples is presented, utilizing a pre-column derivatization technique with 3,5-dinitrobenzoyl chloride. While the prompt specified Methyl 4-methyl-3,5-dinitrobenzoate, extensive literature review indicates that 3,5-dinitrobenzoyl chloride is a more commonly employed and well-documented reagent for this application. This document provides detailed protocols, data, and visualizations for researchers, scientists, and professionals in drug development and food safety.
Application Notes
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products, including fish, cheese, meat, and fermented beverages.[1] They are formed primarily through the decarboxylation of amino acids by microorganisms.[1] The presence and concentration of BAs are crucial indicators of food quality and safety, as high levels can lead to adverse health effects in consumers.[2] Accurate quantification of BAs is therefore essential for quality control and regulatory compliance.
This method employs pre-column derivatization of biogenic amines with 3,5-dinitrobenzoyl chloride (DNBZ-Cl). This reagent reacts with primary and secondary amine groups to form stable, non-polar derivatives that exhibit strong ultraviolet (UV) absorption, making them suitable for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]
Principle of the Method
The analytical procedure involves three main steps: extraction of biogenic amines from the food matrix, derivatization of the extracted amines with DNBZ-Cl, and subsequent separation and quantification of the DNBZ-amine derivatives by reverse-phase HPLC. The derivatization reaction enhances the detectability of the biogenic amines, which often lack a suitable chromophore for UV detection in their native form.
Experimental Protocols
1. Sample Preparation and Extraction
The extraction of biogenic amines from food samples is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific food matrix.
-
Solid Samples (e.g., fish, cheese, meat):
-
Homogenize a representative 5-10 gram portion of the food sample.
-
Add 20 mL of 0.1 M hydrochloric acid (HCl) or 5% trichloroacetic acid (TCA) to the homogenized sample.
-
Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For samples with high-fat content, a defatting step with hexane may be necessary.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
Liquid Samples (e.g., wine, fruit juice):
-
For clear liquid samples, direct derivatization may be possible after filtration through a 0.45 µm syringe filter.
-
For samples with suspended solids, centrifuge at 10,000 x g for 15 minutes and use the clear supernatant.
-
2. Derivatization Protocol
The following protocol is based on the method described by Kirschbaum et al. (2000).[3][4]
-
To 1 mL of the filtered extract (or standard solution), add 0.5 mL of 2 M sodium hydroxide (NaOH) and 1 mL of 10 mg/mL 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 0.5 mL of 2 M HCl.
-
Add 2 mL of diethyl ether and vortex for 1 minute to extract the DNBZ-amine derivatives.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions) for HPLC analysis.
3. HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Quantification
Quantification is achieved by creating a calibration curve using standard solutions of the target biogenic amines that have undergone the same derivatization procedure as the samples. The concentration of each biogenic amine in the sample is determined by comparing its peak area to the calibration curve.
Quantitative Data
The following tables summarize the levels of various biogenic amines found in different food products, as determined by methods involving dinitrobenzoyl derivatization or other validated HPLC techniques.
Table 1: Biogenic Amine Content in Fermented Food Products
| Food Product | Histamine (mg/kg) | Tyramine (mg/kg) | Putrescine (mg/kg) | Cadaverine (mg/kg) | Reference |
|---|---|---|---|---|---|
| Fermented Cabbage Juice | 5.2 - 15.8 | 1.1 - 4.5 | 3.4 - 11.2 | ND - 2.1 | [4] |
| Soy Sauce | 12.1 - 45.3 | 25.6 - 150.4 | 5.8 - 22.1 | 1.9 - 8.7 | [4] |
| Miso (Soy Paste) | 8.9 - 33.7 | 18.4 - 98.2 | 10.1 - 45.6 | ND - 5.4 | [4] |
| Fermented Fish Sauce | 150.2 - 580.1 | 80.5 - 320.7 | 45.3 - 180.9 | 25.1 - 110.3 | [4] |
ND: Not Detected
Table 2: Biogenic Amine Content in Cheese
| Cheese Type | Histamine (mg/kg) | Tyramine (mg/kg) | Putrescine (mg/kg) | Cadaverine (mg/kg) | Reference |
|---|---|---|---|---|---|
| Cheddar | 10 - 500 | 100 - 1500 | 10 - 200 | 10 - 300 | [5] |
| Gouda | 5 - 200 | 50 - 800 | 5 - 150 | 5 - 200 | [5] |
| Roquefort | 10 - 250 | 200 - 2000 | 20 - 250 | 20 - 400 | [5] |
| Parmesan | 1 - 50 | 10 - 500 | 1 - 50 | 1 - 50 |[5] |
Table 3: Method Validation Parameters for DNBZ-Cl Derivatization
| Biogenic Amine | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Reference |
|---|---|---|---|---|
| Histamine | 124 | 413 | >0.99 | [4] |
| Tyramine | 210 | 700 | >0.99 | [4] |
| Putrescine | 155 | 517 | >0.99 | [4] |
| Cadaverine | 180 | 600 | >0.97 | [4] |
| Spermidine | 250 | 833 | >0.99 | [4] |
| Spermine | 310 | 1033 | >0.99 |[4] |
Visualizations
Caption: Experimental workflow for biogenic amine analysis.
Caption: Derivatization reaction of a biogenic amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of Methyl 4-methyl-3,5-dinitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization reaction time for Methyl 4-methyl-3,5-dinitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the Fischer esterification of 4-methyl-3,5-dinitrobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] This reaction is reversible and may require specific conditions to drive it towards the product side.[1]
Q2: What factors influence the reaction time of this derivatization?
A2: Several factors can significantly impact the reaction time:
-
Temperature: Higher temperatures generally increase the reaction rate.[2]
-
Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the reaction.[1]
-
Concentration of Reactants: Increasing the concentration of either 4-methyl-3,5-dinitrobenzoic acid or methanol can shift the equilibrium towards the product, potentially reducing the required reaction time.
-
Water Removal: As water is a byproduct of the reaction, its removal (e.g., through azeotropic distillation) can drive the equilibrium forward and shorten the reaction time.[3]
-
Steric Hindrance: The presence of the methyl group and two nitro groups on the benzoic acid ring can sterically hinder the approach of methanol, potentially slowing down the reaction compared to less substituted benzoic acids.
Q3: Are there alternative methods to Fischer esterification for this derivatization?
A3: Yes, other methods can be employed, especially if Fischer esterification proves to be inefficient due to steric hindrance or other issues. These include using acyl chlorides or activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions. | - Increase the reaction time and monitor progress using TLC. - Increase the reaction temperature to the reflux temperature of methanol. - Increase the concentration of the acid catalyst.[1] - Use an excess of methanol to shift the equilibrium.[3] |
| Reaction equilibrium not favoring product: The reverse reaction (hydrolysis of the ester) may be significant. | - Remove water as it is formed, for example, by using a Dean-Stark apparatus.[3] | |
| Degradation of starting material or product: The reaction conditions may be too harsh. | - Consider lowering the reaction temperature and extending the reaction time. - Ensure the starting material is pure. | |
| Slow Reaction Rate | Steric hindrance: The methyl and nitro groups on the aromatic ring can slow down the reaction. | - Increase the amount of catalyst. - Explore alternative, more reactive derivatization agents. |
| Insufficient catalyst: The amount of acid catalyst may not be enough to effectively protonate the carboxylic acid. | - Gradually increase the catalyst concentration while monitoring for potential side reactions. | |
| Formation of Side Products | Dehydration or other side reactions: High temperatures can sometimes lead to unwanted side reactions. | - Optimize the reaction temperature by running small-scale trials at different temperatures below the reflux point. |
| Impure starting materials: Impurities in the 4-methyl-3,5-dinitrobenzoic acid or methanol can lead to the formation of byproducts. | - Ensure the purity of all reactants before starting the reaction. |
Data on Reaction Conditions for Structurally Related Compounds
| Compound | Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Methyl 4-methyl-3-nitrobenzoate | 4-methyl-3-nitrobenzoic acid, Methanol | Concentrated H₂SO₄ | Reflux | 4 hours | 96% | [5] |
| Methyl 3,5-dinitrobenzoate | 3,5-dinitrobenzoic acid, Methanol | Sulfuric acid | Reflux | 26 hours | 92% | [6] |
Note: The presence of an additional nitro group in 3,5-dinitrobenzoic acid compared to 4-methyl-3-nitrobenzoic acid appears to significantly increase the required reaction time. This suggests that the derivatization of 4-methyl-3,5-dinitrobenzoic acid may also require a longer reaction time than 4 hours.
Experimental Protocol: Fischer Esterification of 4-methyl-3,5-dinitrobenzoic acid
This protocol is a general guideline and should be optimized for specific experimental goals.
Materials:
-
4-methyl-3,5-dinitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber, appropriate eluent)
-
Work-up and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, drying agent)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-methyl-3,5-dinitrobenzoic acid.
-
Add an excess of anhydrous methanol to the flask. A 10 to 20-fold molar excess of methanol is a good starting point.
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. A typical starting concentration is 1-2% v/v of the methanol volume.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 2-4 hours). The eluent system will need to be determined empirically but a mixture of hexane and ethyl acetate is a common starting point for such compounds.
-
Continue the reaction until the starting material is no longer visible on the TLC plate or its consumption has plateaued. Based on related compounds, the reaction time could range from 4 to over 26 hours.[5][6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the derivatization reaction time.
Caption: Workflow for optimizing the derivatization reaction time of this compound.
References
Technical Support Center: Derivatization with Methyl 4-methyl-3,5-dinitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Methyl 4-methyl-3,5-dinitrobenzoate for derivatization reactions.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor analytical sensitivity. This guide addresses the most frequent causes and provides systematic solutions to improve your reaction efficiency.
Question 1: I am observing low product yield, suggesting my derivatization reaction is incomplete. What are the likely causes and how can I fix this?
Answer:
Incomplete derivatization with this compound is typically caused by one or more of the following factors:
-
Presence of Water: The derivatizing reagent is sensitive to moisture. Water will hydrolyze the reagent, rendering it ineffective for reacting with your analyte.[1][2][3]
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to proceed to completion.[3]
-
Insufficient Reagent: If the amount of derivatizing reagent is not in sufficient excess, the reaction may stop before all the analyte has been derivatized.[1][3]
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
-
Improper Solvent System: The choice of solvent can significantly impact the reaction kinetics and the stability of the reagent.
To address these issues, we recommend a systematic approach to optimize your derivatization protocol. The following workflow can help you pinpoint and resolve the cause of incomplete derivatization.
Caption: Troubleshooting workflow for incomplete derivatization.
Experimental Protocols
Protocol 1: Derivatization in a Homogeneous Acetonitrile-Based System
This method is advantageous as it avoids phase separation and reduces reagent hydrolysis.[1][2]
-
Sample and Reagent Preparation:
-
Reaction Mixture:
-
In a sealed vial, combine your sample (dissolved in anhydrous acetonitrile) with a molar excess of this compound.
-
Add a catalyst, such as pyridine, if required for your specific analyte.
-
-
Reaction Conditions:
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C).
-
Allow the reaction to proceed for a sufficient duration (e.g., 30-60 minutes). Optimization of both time and temperature is critical.
-
-
Analysis:
Protocol 2: Microwave-Assisted Derivatization
This "green" chemistry approach can significantly reduce reaction times.[4][5]
-
Reaction Mixture:
-
In a clean, dry microwave-safe vessel, combine equimolar amounts of your alcohol analyte and 3,5-dinitrobenzoic acid (as a proxy for the methyl ester).
-
Add a few drops of concentrated sulfuric acid as a catalyst.[5]
-
-
Microwave Irradiation:
-
Heat the mixture under microwave irradiation for a short period (e.g., 3 minutes) at a controlled temperature (e.g., 70°C).[4]
-
-
Product Isolation:
-
After cooling, add ice-cold water to precipitate the dinitrobenzoate derivative.
-
Filter the precipitate and wash with an aqueous sodium bicarbonate solution to remove any unreacted acid.
-
The pure derivative can be obtained through recrystallization.
-
Data Presentation: Factors Affecting Derivatization Efficiency
The following tables summarize the impact of key parameters on the derivatization of alcohols with dinitrobenzoyl reagents, based on established chemical principles.
Table 1: Effect of Water Content on Derivatization Yield
| Water Content in Reaction Mixture | Expected Derivatization Yield | Rationale |
| < 0.01% | High | Minimal hydrolysis of the derivatizing reagent. |
| 0.1% | Moderate | Some reagent is consumed by hydrolysis, reducing the amount available for the analyte. |
| > 0.5% | Low to Very Low | Significant hydrolysis of the reagent leads to incomplete derivatization.[1] |
Table 2: Influence of Reagent Molar Excess on Reaction Completion
| Molar Ratio (Reagent:Analyte) | Expected Reaction Completion | Rationale |
| 1:1 | Incomplete | Insufficient to drive the reaction to completion, especially with competing side reactions. |
| 5:1 | Moderate to High | Generally sufficient for many applications. |
| > 10:1 | High | Ensures a high concentration of the reagent, favoring the derivatization of the analyte.[1] |
Table 3: General Guidelines for Optimizing Reaction Time and Temperature
| Parameter | Condition | Rationale |
| Temperature | Too Low | Slow reaction kinetics, leading to incomplete derivatization within a practical timeframe. |
| Optimal | Balances reaction rate with the stability of the analyte and derivative. A common starting point is 60°C.[3] | |
| Too High | May lead to degradation of the analyte or the formed derivative. | |
| Time | Too Short | The reaction may not have reached equilibrium, resulting in low yield. |
| Optimal | Allows the reaction to proceed to completion. A time-course study is recommended to determine the optimum. | |
| Too Long | May increase the likelihood of side reactions or degradation. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the derivatization?
A1: While acetonitrile is often recommended for its ability to create a single-phase system and its relatively low reactivity, other aprotic solvents like acetone or tetrahydrofuran (THF) can be used. However, it is crucial to ensure they are anhydrous. Protic solvents like methanol or ethanol should be avoided as they will react with the derivatizing agent.
Q2: I see a lot of interfering peaks in my chromatogram after derivatization. What could be the cause?
A2: Interfering peaks can arise from several sources:
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Excess derivatizing reagent: This is a common source of a large peak in the chromatogram.
-
Byproducts of the reaction: Side reactions can generate interfering compounds.
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Matrix components: Other molecules in your sample may also be derivatized or interfere with the separation.
To mitigate this, consider a post-derivatization cleanup step, such as a liquid-liquid extraction or a solid-phase extraction (SPE), to remove excess reagent and byproducts.[3]
Q3: How can I confirm that my derivatization has been successful?
A3: The most definitive way to confirm successful derivatization is by using mass spectrometry (MS) to verify the mass of the product. You can also use techniques like NMR or compare the retention time of your derivatized analyte to a known standard.
Q4: Is it necessary to use a catalyst?
A4: For the derivatization of alcohols and amines with acyl chlorides like this compound, a base catalyst such as pyridine is often used to neutralize the HCl byproduct and accelerate the reaction. For other reaction types, such as the microwave-assisted method with a carboxylic acid, a strong acid catalyst like sulfuric acid is employed.[5] The need for a catalyst and the choice of catalyst will depend on your specific reaction.
Q5: What are the advantages of using a dinitrobenzoate derivatizing agent?
A5: Dinitrobenzoate derivatives offer several advantages for chromatographic analysis:
-
Enhanced UV detection: The dinitrophenyl group is a strong chromophore, significantly improving the detection of analytes that lack a native chromophore when using UV-Vis detectors.[6]
-
Improved chromatographic properties: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape and resolution in both HPLC and GC.[6]
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Increased sensitivity in mass spectrometry: In some cases, derivatization can improve ionization efficiency, leading to better sensitivity in LC-MS analysis.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation during the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of methyl 4-methylbenzoate. This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2][3]
Q2: What are the most common side products I should expect?
A2: During the dinitration of methyl 4-methylbenzoate, several side products can form. These primarily include:
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Incomplete nitration products: Methyl 4-methyl-3-nitrobenzoate and Methyl 4-methyl-5-nitrobenzoate.
-
Alternative dinitro isomers: Formation of other dinitro isomers is possible, though the directing effects of the methyl and ester groups favor the 3,5-dinitro product.
-
Oxidation products: The strong acidic and oxidizing conditions can lead to the oxidation of the methyl group on the aromatic ring, forming the corresponding carboxylic acid.
-
Over-nitration products: Although less common under controlled conditions, trinitrated products could potentially form.
Q3: How does temperature control affect the formation of side products?
A3: Temperature is a critical parameter in nitration reactions. Maintaining a low temperature (typically 0-10°C) is crucial for minimizing side product formation.[3][4] Higher temperatures can increase the rate of side reactions, particularly oxidation of the methyl group and the formation of unwanted isomers.[4]
Q4: What is the role of the sulfuric acid to nitric acid ratio?
A4: The ratio of sulfuric acid to nitric acid is important for generating the necessary concentration of the nitronium ion (NO₂⁺). A sufficient excess of sulfuric acid ensures the complete protonation of nitric acid, maximizing the formation of the nitronium ion and promoting the desired dinitration.
Q5: How can I purify the final product to remove side products?
A5: The most common methods for purifying this compound are recrystallization and column chromatography.[5] Recrystallization from a suitable solvent, such as methanol or ethanol, can effectively remove many impurities.[2][4] For higher purity, silica gel column chromatography using a solvent system like ethyl acetate/hexanes can separate the desired product from closely related isomers and other byproducts.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction; Suboptimal reaction temperature; Insufficient nitrating agent. | - Increase the reaction time or consider a slight, controlled increase in temperature after the initial addition of the nitrating agent.- Ensure the reaction temperature is maintained within the optimal range (e.g., 0-10°C) during the addition of the nitrating mixture.[4]- Use a slight excess of the nitrating agent, but avoid a large excess to prevent over-nitration. |
| Presence of significant amounts of mono-nitrated products | Insufficient reaction time or temperature; Inadequate amount of nitrating agent. | - Prolong the reaction time after the addition of the nitrating mixture.- Allow the reaction to slowly warm to room temperature and stir for an extended period.- Ensure the molar ratio of the nitrating agent is sufficient for dinitration. |
| Formation of a dark-colored reaction mixture or product | Oxidation of the starting material or product; Reaction temperature too high. | - Maintain strict temperature control throughout the reaction.[4]- Ensure the starting material is pure and free of easily oxidizable impurities. |
| Poor separation of the product from impurities via recrystallization | Inappropriate recrystallization solvent; Presence of impurities with similar solubility. | - Screen for a more effective recrystallization solvent or solvent system.- Consider a preliminary purification step, such as an acid-base wash, to remove acidic impurities before recrystallization.[6]- If isomers are the main impurity, column chromatography is recommended.[5] |
| Oily product instead of a solid precipitate | Presence of ortho-nitro isomers or other liquid impurities.[4] | - Wash the crude product with ice-cold methanol to remove oily byproducts.[4]- Purify the product using column chromatography to separate the desired solid isomer from oily impurities. |
Data Presentation
Table 1: Typical Reaction Parameters for Nitration
| Parameter | Recommended Value | Rationale |
| Temperature | 0 - 10 °C | Minimizes side reactions like oxidation and formation of unwanted isomers.[4] |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Efficiently generates the required nitronium ion (NO₂⁺).[1] |
| Reaction Time | 1 - 4 hours | Allows for the completion of the dinitration reaction. |
| Stirring | Continuous and efficient | Ensures proper mixing and heat dissipation. |
Table 2: Purity and Yield Expectations
| Purification Method | Expected Purity | Expected Yield |
| Crude Product | 70-85% | 80-95% |
| After Recrystallization | >98% | 70-90% (of crude) |
| After Column Chromatography | >99% | 80-95% (of crude) |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.2 equivalents of concentrated nitric acid to 2.5 equivalents of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5°C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of methyl 4-methylbenzoate in 2.0 equivalents of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10°C.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as methanol or ethanol. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
References
Technical Support Center: Optimizing Peak Shape in HPLC for Methyl 4-methyl-3,5-dinitrobenzoate Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape in the HPLC analysis of Methyl 4-methyl-3,5-dinitrobenzoate derivatives.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My chromatogram shows peaks with significant tailing for my dinitrobenzoate derivatives. What are the potential causes and how can I resolve this?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For polar and ionizable compounds like dinitrobenzoate derivatives, this is often due to secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar nitro groups and the ester functionality of your analyte, leading to tailing.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][2][3]
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Use of End-Capped Columns: Employ a modern, high-quality, end-capped C18 or a phenyl-type column to minimize the number of accessible silanol groups.[1]
-
Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. However, be mindful of its impact on MS detection if used.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Use a Guard Column: A guard column will protect the analytical column from contaminants.
-
Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
-
Improper Mobile Phase Composition: An inadequate buffer concentration or an inappropriate organic modifier can lead to poor peak shape.
-
Metal Chelation: Trace metals in the stationary phase or system can chelate with the analyte, causing tailing.
-
Solution:
-
Use High-Purity Silica Columns: Modern columns are typically made with high-purity silica with low metal content.
-
Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape.
-
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Peak Fronting
Question: My peaks are fronting. What could be causing this and how do I fix it?
Answer:
Peak fronting, where the front of the peak is less steep than the back, is often caused by column overload or issues with the sample solvent.[6]
Potential Causes and Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting.[6]
-
Solution:
-
Reduce Injection Volume: Decrease the volume of sample injected.
-
Dilute the Sample: Lower the concentration of the analyte in your sample.
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted, fronting peak.[7]
-
Solution:
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Weaker Injection Solvent: If the analyte is not soluble in the mobile phase, use a solvent that is weaker (more polar in reversed-phase) than the mobile phase.
-
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to peak fronting, although this is less common.
-
Solution:
-
Increase Column Temperature: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.[8]
-
-
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting workflow for addressing peak fronting.
Issue 3: Split Peaks
Question: I am observing split or shoulder peaks for my analyte. What is the cause of this?
Answer:
Split peaks can be caused by a variety of issues, ranging from problems at the column inlet to chemical effects related to the mobile phase.
Potential Causes and Solutions:
-
Column Inlet Problems: A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution:
-
Replace the Frit: If the frit is clogged, it should be replaced.
-
Reverse Flush the Column: For a partially blocked column, reverse-flushing (if the manufacturer allows) can sometimes resolve the issue.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.
-
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is too strong can cause peak splitting, especially for early eluting peaks.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition.
-
-
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of an ionizable functional group on your analyte, both the ionized and non-ionized forms may be present, leading to peak splitting or broad peaks.[9]
-
Solution:
-
Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[10]
-
-
-
Co-elution: The split peak may actually be two different, closely eluting compounds.
-
Solution:
-
Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.
-
-
Troubleshooting Workflow for Split Peaks:
Caption: Troubleshooting workflow for addressing split peaks.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
The following table provides illustrative data on how adjusting the mobile phase pH can impact the peak asymmetry factor (As) for a model nitroaromatic compound. A value closer to 1.0 indicates a more symmetrical peak.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Observation |
| 5.0 | 2.1 | Significant Tailing |
| 4.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Minor Tailing |
| 2.5 | 1.0 | Symmetrical |
Note: This is representative data. The optimal pH for your specific derivative may vary.
Table 2: Effect of Column Temperature on Retention and Peak Shape
This table demonstrates the general effect of increasing column temperature on retention time (Rt) and peak width for a dinitrobenzoate derivative.
| Column Temperature (°C) | Retention Time (min) | Peak Width (min) |
| 25 | 8.5 | 0.35 |
| 35 | 7.2 | 0.28 |
| 45 | 6.1 | 0.22 |
Note: While higher temperatures can reduce run times and improve efficiency, excessive temperatures can degrade the column and analyte.[11]
Experimental Protocols
Optimized HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Further optimization for specific derivatives may be required.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Standard Preparation: Accurately weigh a known amount of your this compound derivative and dissolve it in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to create a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis: Inject the standards and samples.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing dinitrobenzoate derivatives?
A C18 column is a good starting point for reversed-phase separation of these compounds. For compounds that exhibit strong secondary interactions, a column with a phenyl stationary phase may provide alternative selectivity and improved peak shape due to π-π interactions with the aromatic ring of the analytes. Always choose a high-quality, end-capped column to minimize silanol interactions.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different polarities and elution strengths, which can lead to changes in selectivity.[4][5][12] Acetonitrile is generally a stronger solvent in reversed-phase HPLC and often provides sharper peaks and lower backpressure.[4] However, methanol can offer unique selectivity for aromatic and polar compounds due to its hydrogen-bonding capabilities. It is often beneficial to screen both solvents during method development.
Q3: Can I use a gradient elution for my analysis?
Yes, a gradient elution is often recommended, especially if you are analyzing a mixture of dinitrobenzoate derivatives with a range of polarities. A gradient allows for the efficient elution of both less retained and more retained compounds in a single run, often with improved peak shape for the later eluting peaks.
Q4: What is the importance of degassing the mobile phase?
Degassing the mobile phase is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and false peaks, ultimately affecting the reproducibility and accuracy of your results.
Q5: My baseline is drifting. What could be the cause?
Baseline drift can be caused by several factors, including:
-
Column not equilibrated: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile phase issues: The mobile phase may be contaminated, improperly mixed, or degrading over time.
-
Column temperature fluctuations: A stable column temperature is essential for a stable baseline.
-
Contamination: Contaminants slowly eluting from the column can cause the baseline to drift.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. Restek - Blog [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
troubleshooting baseline noise in LC-MS analysis of Methyl 4-methyl-3,5-dinitrobenzoate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with baseline noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methyl 4-methyl-3,5-dinitrobenzoate derivatives.
Troubleshooting Guides
High baseline noise can significantly impact the sensitivity and reproducibility of your LC-MS analysis, making it difficult to detect and accurately quantify your target analytes. This section provides a systematic approach to identifying and resolving the root causes of baseline noise.
Question: I am observing a high or noisy baseline in my LC-MS chromatogram. What are the potential causes and how can I troubleshoot this?
Answer:
A high or noisy baseline can originate from various sources within the LC-MS system, including the mobile phase, the LC system components, the sample itself, or the mass spectrometer. The following steps will guide you through a systematic troubleshooting process.
Step 1: Isolate the Source of the Noise (LC vs. MS)
The first step is to determine whether the noise is originating from the liquid chromatography (LC) system or the mass spectrometer (MS).
-
Procedure:
-
Stop the LC flow to the mass spectrometer.
-
Infuse a clean, known standard solution directly into the MS using a syringe pump.
-
Observe the baseline signal.
-
-
Interpretation:
-
If the baseline is stable and quiet during infusion: The noise is likely originating from the LC system (mobile phase, pump, injector, column). Proceed to Step 2 .
-
If the baseline remains noisy during infusion: The issue is likely within the mass spectrometer (ion source, electronics). Proceed to Step 3 .
-
Step 2: Troubleshooting the LC System
If the noise is coming from the LC system, investigate the following potential sources:
-
Mobile Phase Contamination:
-
Issue: Impurities in solvents, buffers, or water can introduce significant background noise.[1][2] Using lower-grade solvents can introduce a variety of contaminants.
-
Solution:
-
Always use LC-MS grade solvents, water, and additives.
-
Prepare fresh mobile phases daily and keep solvent bottles capped to prevent contamination from the laboratory environment.[1]
-
Filter aqueous mobile phases to remove any particulate matter.
-
Consider purging the system with a high-purity solvent like isopropanol to clean the lines.
-
-
-
Improper Mobile Phase Preparation or Degassing:
-
Issue: Inadequate mixing of mobile phase components or dissolved gases can lead to baseline fluctuations and spikes.[3] Air bubbles in the system are a common cause of erratic baselines.[1]
-
Solution:
-
Ensure thorough mixing of mobile phase components.
-
Degas the mobile phase before use, either by sonication, vacuum degassing, or using an in-line degasser. Ensure the degasser is functioning correctly.
-
-
-
LC Pump and System Leaks:
-
Issue: Fluctuations in pump pressure due to worn seals or leaks can cause an unstable baseline.
-
Solution:
-
Monitor the system pressure for any unusual fluctuations.
-
Inspect all fittings and connections for any signs of leaks.
-
Perform regular maintenance on pump seals and check valves.
-
-
-
Column Contamination or Degradation:
-
Issue: Accumulation of contaminants from previous injections or degradation of the stationary phase can lead to a rising or noisy baseline.
-
Solution:
-
Flush the column with a strong solvent to remove strongly retained compounds.
-
If the problem persists, consider replacing the guard column or the analytical column.
-
Always use a column with a stationary phase suitable for the analysis of nitroaromatic compounds.
-
-
-
Autosampler Contamination:
-
Issue: Carryover from previous injections or contamination within the autosampler can introduce noise.
-
Solution:
-
Implement a robust needle wash procedure between injections.
-
Inject a blank solvent to check for carryover.
-
Ensure all vials, caps, and septa are clean and of high quality.
-
-
Step 3: Troubleshooting the Mass Spectrometer
If the noise originates from the MS, focus on the ion source and detector settings:
-
Contaminated Ion Source:
-
Issue: Buildup of non-volatile salts, sample matrix components, or other residues on the ion source components (e.g., capillary, cone) can lead to a high background signal and reduced sensitivity.[2]
-
Solution:
-
Clean the ion source according to the manufacturer's instructions. This may involve cleaning the ESI probe, capillary, and other external surfaces.
-
Ensure proper source settings (e.g., gas flow, temperature) for your analytes to facilitate efficient desolvation and ionization.
-
-
-
Improper MS Settings:
-
Issue: Suboptimal ion source parameters or detector settings can contribute to baseline noise. For nitroaromatic compounds, in-source degradation can be a concern, leading to fragment ions appearing as background noise.
-
Solution:
-
Optimize ion source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to ensure stable spray and efficient ionization of the dinitrobenzoate derivatives.
-
Check for the formation of common adducts (e.g., sodium, potassium, ammonium) and adjust mobile phase modifiers if necessary. Ammonium formate or acetate can sometimes help in forming the desired protonated molecule.[4]
-
-
-
Electronic Noise:
-
Issue: Interference from nearby electronic equipment or poor electrical grounding can manifest as baseline noise.
-
Solution:
-
Ensure the MS has a stable and dedicated power supply.
-
Check for and eliminate any potential sources of electronic interference in the laboratory.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting baseline noise in your LC-MS system.
Caption: A step-by-step workflow for troubleshooting baseline noise.
Potential Sources of Baseline Noise
Understanding the potential sources of contamination and noise is crucial for prevention and troubleshooting. The following diagram illustrates the relationships between common sources and the resulting baseline issues.
Caption: Common sources contributing to LC-MS baseline noise.
Quantitative Data Summary
The impact of various factors on baseline noise can be quantitatively assessed by comparing the signal-to-noise ratio (S/N) under different conditions. A lower S/N indicates a more significant noise issue.
| Condition | Baseline Noise (Arbitrary Units) | Signal Intensity (Analyte) | Signal-to-Noise Ratio (S/N) |
| Optimal Conditions | 1,000 | 100,000 | 100 |
| Contaminated Mobile Phase (HPLC-grade) | 10,000 | 95,000 | 9.5 |
| Air in System (Noisy Baseline) | 15,000 (with spikes) | 80,000 | ~5.3 |
| Dirty Ion Source | 8,000 | 50,000 | 6.25 |
| Column Bleed | 5,000 (drifting) | 90,000 | 18 |
Experimental Protocol
This section provides a general experimental protocol for the LC-MS analysis of this compound derivatives. This protocol should be optimized for your specific instrumentation and analytical goals.
Objective: To achieve a stable baseline and sensitive detection of this compound derivatives.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards and quality control samples.
-
Filter all samples through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.
2. LC-MS System Preparation:
-
Prepare fresh mobile phases using LC-MS grade solvents and additives.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Thoroughly degas the mobile phases.
-
Purge the LC pumps to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
3. LC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
4. MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the specific derivative)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-500
-
Data Acquisition: Full Scan and/or Targeted MS/MS (if fragments are known)
Frequently Asked Questions (FAQs)
Q1: Why is my baseline drifting upwards during a gradient run?
A1: Baseline drift in a gradient run is often due to differences in the absorbance or ionization efficiency of the mobile phase components at different compositions. It can also be caused by column bleed or the elution of strongly retained contaminants from previous injections. Ensure that both mobile phase A and B contain the same concentration of any additives (e.g., formic acid) to minimize this effect.
Q2: I see sharp, random spikes in my baseline. What could be the cause?
A2: Sharp, random spikes are typically caused by air bubbles in the system or electrical interference.[1] Ensure your mobile phase is properly degassed and check all connections for leaks. If the problem persists, investigate potential sources of electrical noise in the laboratory.
Q3: Can my sample preparation method contribute to baseline noise?
A3: Yes, sample preparation is a critical factor. Contaminants can be introduced from vials, pipette tips, filters, and solvents used during sample preparation. Plasticizers are a common source of contamination. Using high-quality, clean labware and filtering your samples can help minimize this.
Q4: How often should I clean the ion source of my mass spectrometer?
A4: The frequency of ion source cleaning depends on the cleanliness of your samples and the number of analyses performed. For routine analysis, a monthly cleaning is a good starting point. However, if you are analyzing complex matrices or notice a gradual increase in baseline noise and a decrease in sensitivity, more frequent cleaning may be necessary.
Q5: Are there any specific considerations for analyzing nitroaromatic compounds like dinitrobenzoate derivatives?
A5: Nitroaromatic compounds can sometimes be susceptible to in-source reduction or fragmentation. It is important to carefully optimize the ion source temperature and voltages to minimize degradation. Additionally, these compounds can form various adducts (e.g., [M+Cl]-, [M+HCOO]- in negative mode, or [M+Na]+, [M+NH4]+ in positive mode). Be aware of these potential adducts when interpreting your mass spectra and consider using mobile phase additives that promote the formation of a single, stable ion.
References
Technical Support Center: Stability of Methyl 4-methyl-3,5-dinitrobenzoate Derivatives in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 4-methyl-3,5-dinitrobenzoate and its derivatives in solution. The following information is intended to help troubleshoot common stability issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound derivatives in solution.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected change in solution color (e.g., development of a red or deep orange color), especially in the presence of basic conditions and organic solvents like DMSO. | Formation of a stable Meisenheimer complex due to nucleophilic attack of a base on the electron-deficient aromatic ring.[1][2] | - Be aware that this is a known reaction for dinitroaromatic compounds and may not necessarily indicate degradation of the ester group.[1][2] - Use spectroscopic methods (UV-Vis, NMR) to characterize the colored species. - To proceed with the intended reaction or analysis, consider if the formation of this complex interferes. If so, adjust the pH to a neutral or acidic range to reverse its formation. |
| Appearance of new peaks in HPLC chromatograms over time. | Degradation of the parent compound. | - Identify the degradation pathway by conducting forced degradation studies (see Experimental Protocols section). - The primary degradation pathway is likely hydrolysis of the methyl ester, especially under basic conditions, to form 4-methyl-3,5-dinitrobenzoic acid.[1][2] - Other potential pathways include photodegradation, oxidation, and thermal degradation. |
| Decrease in the peak area of the parent compound in HPLC analysis. | Instability of the compound under the experimental or storage conditions. | - Review storage conditions. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[3] - Evaluate the pH of the solution. Nitroaromatic esters are susceptible to hydrolysis, which is accelerated at higher pH.[3] - Ensure the purity of solvents and reagents, as contaminants can catalyze degradation. |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and under the incubation conditions (temperature, light exposure). - Prepare fresh solutions before each experiment. - Consider the potential for the compound to react with components of the assay medium. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | - Determine the solubility of the compound in the chosen solvent system. - If precipitation occurs over time, it may be a degradation product. Isolate and identify the precipitate. - Filter solutions before use in sensitive applications to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives in solution?
A1: The most common degradation pathways for compounds like this compound are hydrolysis, photodegradation, and oxidation.[3][4]
-
Hydrolysis: The ester linkage is susceptible to cleavage, particularly under alkaline conditions, yielding 4-methyl-3,5-dinitrobenzoic acid and methanol.[1][2] Acid-catalyzed hydrolysis can also occur but is generally slower.[3]
-
Photodegradation: Exposure to UV or ambient light can induce degradation. The UV/H₂O₂ process is known to degrade nitroaromatic compounds.[4]
-
Oxidation: While the nitro groups are electron-withdrawing and make the aromatic ring less susceptible to electrophilic attack, oxidative degradation can still occur, potentially involving the methyl group on the ring or leading to more complex reactions.[3]
Q2: How should I store stock solutions of this compound derivatives to ensure their stability?
A2: To maximize stability, stock solutions should be stored in a tightly sealed container, protected from light, at low temperatures (-20°C or -80°C).[3] For solid compounds, storage in a cool, dark, and dry place is recommended. The safety data sheet for this compound advises avoiding heat, flames, sparks, and oxidizing agents.[5]
Q3: What analytical techniques are best suited for monitoring the stability of these compounds?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating the parent compound from its degradation products and quantifying its concentration over time.[6][7] A well-developed stability-indicating HPLC method is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[8]
Q4: What are Meisenheimer complexes and are they a sign of degradation?
A4: A Meisenheimer complex is a stable intermediate formed by the nucleophilic attack on an electron-deficient aromatic ring, such as a dinitro-substituted benzene ring.[1][2] In the context of this compound, a nucleophile (like a hydroxide ion) can attack the aromatic ring, leading to the formation of a colored complex. While it is a chemical reaction, it is often reversible and does not necessarily represent the degradation of the ester functional group. However, its formation can compete with or precede hydrolysis of the ester.[1][2]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 N NaOH before analysis.[3]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2-8 hours. Neutralize with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature for 24 hours.[3][6]
-
Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Also, subject the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Example Stability-Indicating HPLC Method
This is a general method that should be optimized for the specific derivative being analyzed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of nitroaromatic compounds by the UV/H2O2 process using polychromatic radiation sources - CONICET [bicyt.conicet.gov.ar]
- 5. This compound | CAS#:49592-71-4 | Chemsrc [chemsrc.com]
- 6. ijsdr.org [ijsdr.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 4-methyl-3,5-dinitrobenzoate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude Methyl 4-methyl-3,5-dinitrobenzoate via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
-
Question: I have dissolved my crude product in the hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[1] The solution is not saturated enough for crystals to form.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[1][2] If you are unsure how much compound is in the solution, you can dip a glass stirring rod into the mother liquor and let it dry; a large residue indicates a significant amount of dissolved compound.[2]
-
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at a given temperature, but crystal growth has not initiated.[1]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1]
-
Solution 2 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the cooled solution. This provides a template for other crystals to grow upon.[1]
-
-
Insufficient Cooling: Ensure the solution has cooled to room temperature slowly, and then consider further cooling in an ice-water bath to maximize crystal formation.[1]
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
-
Question: When my solution cools, an oily liquid separates instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a solvent with a boiling point higher than the compound's melting point.[1]
-
Solution 1 (Reheat and Dilute): Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[2] Insulating the flask can help achieve slow cooling.
-
Solution 2 (Change Solvent System): The chosen solvent may not be ideal. Try a lower-boiling point solvent or a mixed solvent system. For esters, solvent mixtures like ethanol/water or ethyl acetate/hexane can be effective.[3]
-
Problem 3: The Purified Product Yield is Very Low
-
Question: I have successfully obtained crystals, but my final yield is less than 20%. What could have gone wrong?
-
Answer: A low recovery can be caused by several factors during the procedure:
-
Excessive Solvent: Using too much solvent during dissolution will result in a significant portion of your product remaining in the mother liquor after cooling.[2] Always use the minimum amount of hot solvent to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.[4] Ensure the funnel and receiving flask are pre-heated.
-
Improper Washing: Washing the collected crystals with a solvent that is not ice-cold, or using an excessive volume, can redissolve a portion of the purified product.[5] Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, significant losses are unavoidable. A different solvent may be required.
-
Problem 4: The Final Crystals are Still Colored
-
Question: My crude material was colored, and the final crystals still have a yellowish tint. How can I obtain a colorless product?
-
Answer: Colored impurities can often be removed with an activated carbon (charcoal) treatment.
-
Solution: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated carbon. Swirl the mixture and then heat it back to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon. Remove the carbon by hot gravity filtration and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can adsorb your desired product, leading to a lower yield.[2]
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₉H₈N₂O₆ |
| Molecular Weight | 240.17 g/mol |
| Appearance | Expected to be a white to off-white or yellowish solid. |
| Melting Point | Not widely reported, but related compounds like Methyl 3,5-dinitrobenzoate melt around 107-109 °C. The melting point of the purified product should be sharp. |
| Qualitative Solubility | Good Solvents (Hot): Methanol, Ethanol, Acetone, Ethyl Acetate.Poor Solvents (Cold): Water, Hexane, Heptane.Note: An ideal recrystallization solvent will show high solubility when hot and low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point for this class of compound.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, if the crude product is colored)
-
Erlenmeyer flasks (two sizes)
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice-water bath
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a small volume of ethanol, just enough to cover the solid.
-
Gently heat the mixture on a hot plate to the boiling point of the solvent while swirling.
-
Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery.[5]
-
-
(Optional) Decolorization with Activated Carbon:
-
If the solution is colored, remove the flask from the heat.
-
Allow the solution to cool slightly to prevent violent boiling when adding the carbon.
-
Add a spatula-tip amount of activated carbon to the hot solution and swirl.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Gravity Filtration (to remove insoluble impurities):
-
If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.
-
Keep the solution to be filtered near its boiling point and pour it through the filter paper in portions.
-
If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. An oven set to a low temperature (well below the compound's melting point) can be used to speed up the process.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A pure compound will have a sharp melting point range (typically 1-2 °C). Compare this to the melting point of the crude material, which will be lower and broader.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
removing excess Methyl 4-methyl-3,5-dinitrobenzoate reagent after derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Methyl 4-methyl-3,5-dinitrobenzoate following a derivatization reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of derivatized products.
Q1: After my derivatization reaction, I see a significant amount of unreacted this compound in my crude product analysis (e.g., by TLC or LC-MS). How can I remove it?
A1: Excess this compound can typically be removed using standard purification techniques such as liquid-liquid extraction, precipitation/filtration, or recrystallization. The choice of method depends on the properties of your derivatized product.
Q2: How do I perform a liquid-liquid extraction to remove the excess reagent?
A2: Since this compound is an ester, it is expected to be soluble in common organic solvents and have low solubility in water.
-
Protocol:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will help remove any acidic byproducts, such as 4-methyl-3,5-dinitrobenzoic acid, which may have formed from the hydrolysis of the reagent.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent to obtain your purified product.
-
Q3: My derivatized product is a solid. Can I use precipitation to remove the excess reagent?
A3: Yes, if your derivatized product has low solubility in a particular solvent system while the excess reagent is soluble, precipitation can be an effective method.
-
Protocol:
-
After the reaction, try adding a solvent in which your product is insoluble but the excess this compound is soluble. Common choices could be cold water or a hydrocarbon solvent like hexanes.
-
Your derivatized product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the same cold solvent to remove any remaining traces of the unreacted reagent.
-
Q4: I've tried extraction and precipitation, but my product is still not pure. What is the next step?
A4: Recrystallization is a powerful technique for purifying solid compounds.[2][3][4]
-
Protocol:
-
Select a suitable solvent or solvent pair. A good solvent will dissolve your crude product at an elevated temperature but not at room temperature or below.
-
Dissolve the impure product in a minimal amount of the hot solvent to create a saturated solution.
-
Allow the solution to cool slowly. Pure crystals of your desired product should form, leaving the impurities (including the excess reagent) in the solution.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Q5: What should I do if the excess reagent co-precipitates or co-crystallizes with my product?
A5: If simple precipitation or recrystallization is ineffective, you may need to consider column chromatography. The difference in polarity between your derivatized product and the excess this compound should allow for separation on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data on Purification Methods
The following table summarizes the recommended purification strategies for removing excess this compound. The effectiveness of each method will depend on the specific properties of the derivatized analyte.
| Purification Method | Principle of Separation | Best Suited For | Key Considerations |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases based on solubility differences. | Products soluble in organic solvents and immiscible with water. | Effective for removing polar impurities and potential acidic byproducts. |
| Precipitation/Filtration | Differential solubility in a given solvent. | Solid products that are insoluble in a solvent in which the excess reagent is soluble. | A quick and simple method if a suitable solvent can be found. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Crystalline solid products. | Can yield highly pure material if an appropriate solvent is chosen.[2][3][4] |
| Column Chromatography | Differential adsorption onto a stationary phase based on polarity. | When other methods fail or when high purity is required. | More time-consuming but offers the highest resolution for separation. |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction Workflow
-
Dissolution: Transfer the reaction mixture to a separatory funnel and dissolve it in an appropriate organic solvent (e.g., ethyl acetate).
-
Aqueous Wash (Base): Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.
-
Aqueous Wash (Brine): Add a saturated solution of sodium chloride (brine) to the separatory funnel. Shake and separate the layers, discarding the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of excess this compound.
Caption: A decision tree for selecting the appropriate purification method.
References
effect of pH on the derivatization efficiency of Methyl 4-methyl-3,5-dinitrobenzoate
Disclaimer: There is currently a lack of specific published data on the derivatization efficiency of Methyl 4-methyl-3,5-dinitrobenzoate. The information provided below is based on the general principles of derivatization reactions involving structurally similar compounds, such as 3,5-dinitrobenzoyl chloride, and is intended to serve as a general guide. Optimal conditions for your specific application should be determined empirically.
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during derivatization reactions with this compound for the analysis of amines and alcohols.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in the laboratory?
This compound is a derivatizing agent used to modify analytes, typically primary and secondary amines and alcohols, to enhance their detection and separation in chromatographic methods like HPLC. The dinitrobenzoyl group it introduces is a strong chromophore, significantly improving UV detection.
Q2: How does pH affect the derivatization efficiency with this compound?
The pH of the reaction medium is a critical parameter. Generally, alkaline conditions are required to deprotonate the amine or alcohol functional group of the analyte. This increases the nucleophilicity of the analyte, facilitating its reaction with the derivatizing agent. Most derivatization reactions of this type are pH-sensitive.[1][2]
Q3: What are the typical functional groups that can be derivatized?
This class of reagents typically reacts with nucleophilic functional groups such as:
-
Primary amines
-
Secondary amines
-
Alcohols
-
Phenols
-
Thiols
Q4: Why is my derivatization reaction not going to completion?
Incomplete derivatization can be due to several factors including suboptimal pH, insufficient reagent concentration, inadequate reaction time or temperature, or the presence of moisture which can hydrolyze the reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH. | Empirically test a range of pH values, typically between 8 and 11, using a suitable buffer (e.g., borate or bicarbonate buffer) to find the optimal condition for your analyte.[1][2] |
| Insufficient Reagent. | Increase the molar excess of this compound relative to the analyte. A 2 to 10-fold excess is a common starting point. | |
| Low Reaction Temperature. | Increase the reaction temperature. Typical temperatures for similar derivatizations range from room temperature to 60°C.[3] | |
| Short Reaction Time. | Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Reagent Degradation. | Use a fresh solution of the derivatizing agent. Protect the reagent from moisture. | |
| Multiple Peaks in Chromatogram | Formation of side products. | Optimize the pH to minimize side reactions. A slightly lower pH may reduce the formation of some side products, though it might also decrease the primary reaction rate. |
| Excess Reagent. | Quench the reaction after the desired time with a small amount of acid to stop the reaction and hydrolyze the excess reagent.[4] | |
| Analyte Degradation. | Ensure the analyte is stable under the chosen reaction conditions (pH, temperature). | |
| Poor Reproducibility | Inconsistent pH. | Prepare buffers carefully and verify the pH of the reaction mixture for each experiment. |
| Variable Reaction Time/Temp. | Use a temperature-controlled water bath or heating block and a timer to ensure consistent reaction conditions. | |
| Pipetting Errors. | Calibrate pipettes regularly and use precise pipetting techniques, especially for small volumes. |
Experimental Protocols
The following is a general, hypothetical protocol for the derivatization of a primary amine with this compound. This should be optimized for your specific analyte and instrumentation.
Materials:
-
This compound
-
Analyte (primary amine)
-
Acetonitrile (ACN), HPLC grade
-
Borate Buffer (0.1 M, prepare at various pH values from 8 to 11)
-
Hydrochloric Acid (HCl), 1 M (for quenching)
-
HPLC system with UV detector
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of your analyte in ACN or a suitable solvent.
-
Prepare a stock solution of this compound in ACN.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the analyte solution.
-
Add 200 µL of the borate buffer of a specific pH.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at a set temperature (e.g., 50°C) for a predetermined time (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Add 50 µL of 1 M HCl to stop the reaction.
-
Vortex for 10 seconds.
-
-
Analysis:
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume into the HPLC system.
-
Monitor the derivative at a suitable wavelength (likely around 254-260 nm based on similar compounds).[4]
-
Quantitative Data Summary
The following table presents hypothetical data illustrating the effect of pH on derivatization efficiency, based on typical results for similar dinitrobenzoyl reagents.
| pH | Analyte | Hypothetical Derivatization Efficiency (%) | Observations |
| 7.0 | Primary Amine | 15 | Inefficient reaction at neutral pH. |
| 8.0 | Primary Amine | 65 | Significant increase in efficiency. |
| 9.0 | Primary Amine | 95 | Approaching optimal efficiency. |
| 10.0 | Primary Amine | 98 | Potentially optimal pH. |
| 11.0 | Primary Amine | 92 | Slight decrease, possibly due to analyte or reagent degradation at higher pH. |
Visualizations
References
dealing with matrix effects in biological samples for Methyl 4-methyl-3,5-dinitrobenzoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Methyl 4-methyl-3,5-dinitrobenzoate in biological samples. Matrix effects are a significant challenge in bioanalysis, potentially leading to inaccurate quantification. This resource offers practical solutions to mitigate these effects and ensure robust and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to identify and resolve them.
Problem 1: Poor Peak Shape or Tailing
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample to see if peak shape improves.
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase. For a nitroaromatic compound, a slightly acidic mobile phase is often a good starting point.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a column with end-capping to minimize secondary interactions.
-
Column Washing and Regeneration: Implement a robust column washing procedure between injections to remove strongly retained matrix components. If the problem persists, consider regenerating or replacing the column.
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Mobile Phase Inconsistency: Improperly prepared or degassed mobile phase.
-
Pump Malfunction: Fluctuations in pump pressure or flow rate.
-
Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature.
-
Matrix-Induced Shifts: High concentrations of matrix components can alter the column chemistry and affect retention time.[1]
Solutions:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately, mixed thoroughly, and properly degassed.
-
Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. Perform pump maintenance if necessary.
-
Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducible retention.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to reduce the concentration of co-eluting matrix components.
Problem 3: Ion Suppression or Enhancement
Possible Causes:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization in the mass spectrometer source.[2][3][4][5][6][7]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Certain additives can suppress or enhance the ionization of the analyte.
Solutions:
-
Optimize Chromatographic Separation: Modify the gradient, flow rate, or column to separate the analyte from the interfering matrix components.
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[4]
-
Dilute the Sample: Reducing the concentration of matrix components by dilution can alleviate ion suppression.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[6][8] In biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[2][3][4][5][6][7]
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer post-column. A blank, extracted biological sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank biological matrix at the same concentration. The matrix effect can be calculated as a percentage.[4]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal sample preparation technique depends on the complexity of the biological matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a quick and simple method suitable for initial screening or when high throughput is required. However, it may not provide sufficient cleanup for highly sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup by partitioning the analyte into an organic solvent, leaving many polar interferences in the aqueous phase. For a moderately polar compound like this compound, a solvent like ethyl acetate or a mixture of hexane and ethyl acetate could be effective.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[9] For this compound, a reversed-phase (C18) or a mixed-mode sorbent could be employed to retain the analyte while allowing polar and non-polar interferences to be washed away.
Q4: Should I use an internal standard? If so, what kind?
A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., with deuterium or carbon-13 labels). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, allowing for reliable correction.[4] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of your calibration curve) into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., plasma, urine) using your chosen sample preparation method. After the final evaporation and reconstitution step, spike this compound at the same concentration as in Set A into the reconstituted extract.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 100 µL of biological sample (e.g., plasma), add the internal standard solution.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and add 1 mL of ethyl acetate.
-
Mixing: Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 85 ± 5 | 65 ± 8 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 92 ± 4 | 88 ± 6 (Slight Suppression) | < 10 |
| Solid-Phase Extraction | 98 ± 3 | 97 ± 4 (Minimal Effect) | < 5 |
Note: The data presented in this table is illustrative and will vary depending on the specific biological matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for mitigating matrix effects in bioanalysis.
References
- 1. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to a Novel HPLC Method for Amino Acid Analysis: Validation of Methyl 4-methyl-3,5-dinitrobenzoate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a hypothetical validation of a novel pre-column derivatization reagent, Methyl 4-methyl-3,5-dinitrobenzoate, for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). The performance of this reagent is compared with established methods, namely o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) derivatization.
The validation parameters presented for the this compound method are projected based on the known reactivity and chromatographic behavior of structurally similar dinitrobenzene-based derivatizing agents, such as 2,4-Dinitrofluorobenzene (DNFB). This guide aims to provide a framework for the evaluation of new derivatizing agents in the field of amino acid analysis.
Comparative Performance of Derivatization Agents
The choice of derivatization reagent is critical for achieving the desired sensitivity, selectivity, and stability in amino acid analysis. The following table summarizes the projected performance of this compound in comparison to the widely used OPA and FMOC reagents.
| Parameter | This compound (Projected) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC) |
| Specificity | Reacts with primary and secondary amines. | Reacts only with primary amines. | Reacts with primary and secondary amines. |
| Detection | UV (around 340-360 nm) | Fluorescence (Ex: 340 nm, Em: 455 nm) & UV (338 nm) | Fluorescence (Ex: 266 nm, Em: 305 nm) & UV (262 nm) |
| Linearity (r²) | > 0.999 | > 0.999[1] | > 0.999[1] |
| Precision (RSD%) | < 2% | < 4.14% (repeatability), < 4.57% (intermediate precision)[1] | < 4.14% (repeatability), < 4.57% (intermediate precision)[1] |
| Accuracy (Recovery %) | 95 - 105% | 93.3 - 109.4%[1] | 93.3 - 109.4%[1] |
| Limit of Detection (LOD) | Low pmol range | pmol to fmol range[2] | pmol to fmol range[1] |
| Derivative Stability | High | Moderate (requires automated derivatization for best results) | High |
| Automation | Amenable to automation. | Readily automated.[2][3] | Readily automated.[1] |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any new analytical method.
Sample Preparation (Protein Hydrolysis)
-
Accurately weigh 1-5 mg of the protein or peptide sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl containing 0.1% phenol.
-
Seal the tube under vacuum or flush with nitrogen.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and open the tube.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.
Pre-column Derivatization with this compound (Projected Protocol)
-
To 100 µL of the reconstituted sample or amino acid standard, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-50% B (linear gradient)
-
35-40 min: 50-90% B (linear gradient)
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 350 nm.
-
Injection Volume: 20 µL.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for amino acid analysis.
Caption: Workflow for HPLC method validation.
Conclusion
The proposed HPLC method utilizing this compound as a pre-column derivatizing agent presents a theoretically viable alternative for amino acid analysis. Its projected performance, based on the chemistry of similar dinitrobenzene reagents, suggests it could offer good stability and reactivity towards both primary and secondary amines, with detection in the UV range.
However, it is crucial to note that the data presented for this compound is hypothetical and requires experimental verification. The provided protocol and validation workflow offer a robust framework for researchers and drug development professionals to systematically evaluate this and other novel reagents. Established methods using OPA and FMOC remain the industry standard, offering high sensitivity and well-documented performance. The exploration of new derivatizing agents is essential for advancing analytical capabilities, potentially offering advantages in specific applications or improved cost-effectiveness.
References
A Comparative Guide to Amine Derivatization: Sanger's Reagent (DNFB) vs. Methyl 4-methyl-3,5-dinitrobenzoate
For researchers, scientists, and drug development professionals engaged in the analysis of amine-containing compounds, derivatization is a critical step to enhance detectability and improve chromatographic separation. This guide provides a detailed comparison of the well-established Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) with the potential alternative, Methyl 4-methyl-3,5-dinitrobenzoate, for the derivatization of primary and secondary amines.
Introduction to Amine Derivatization
Many biologically and pharmaceutically significant molecules, including amino acids, biogenic amines, and drug metabolites, possess primary or secondary amine functional groups. These compounds often lack a strong chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Derivatization chemically modifies the amine group, attaching a "tag" that imparts desirable properties such as strong UV absorbance or fluorescence, thereby significantly improving analytical sensitivity and selectivity.[1][2]
Sanger's Reagent (DNFB): The Gold Standard
Sanger's reagent, or 1-fluoro-2,4-dinitrobenzene (DNFB), has been a cornerstone in amine analysis for decades.[3][4] It reacts with the nucleophilic amino group of primary and secondary amines, as well as the N-terminal amino acids of peptides and proteins, via a nucleophilic aromatic substitution reaction.[3][5] This reaction, typically carried out under mild alkaline conditions, results in the formation of a stable dinitrophenyl (DNP) derivative that exhibits strong UV absorbance around 360 nm.[6]
The stability of the DNP-amine bond is a key advantage, allowing for robust sample handling and analysis.[3] The chromophoric properties of the dinitrophenyl group provide a significant enhancement in detection sensitivity compared to the underivatized amines.[5]
This compound: A Potential Alternative
While Sanger's reagent is widely used, the exploration of alternative derivatizing agents continues in the quest for improved reaction kinetics, selectivity, and detection properties. This compound is a compound that, based on its chemical structure, holds promise as an amine derivatizing agent. The presence of two nitro groups on the benzene ring suggests it possesses chromophoric properties similar to DNFB.
Although direct and extensive literature on the use of this compound specifically for analytical derivatization is limited, the synthesis of N-alkyl-4-methyl-3,5-dinitrobenzamides demonstrates its reactivity with amines.[3][5][7] In these syntheses, the amine acts as a nucleophile, attacking the ester carbonyl group to form a stable amide bond. This reaction mechanism suggests its potential for the derivatization of primary and secondary amines for analytical purposes.
Performance Comparison
A direct, data-driven comparison is challenging due to the limited published analytical applications of this compound. However, a qualitative and inferred comparison can be made based on the known properties of DNFB and the expected behavior of the dinitrobenzoate reagent.
| Feature | Sanger's Reagent (DNFB) | This compound (Inferred) |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Acyl Substitution (Amidation) |
| Reactive Group | Fluoro group | Methyl ester group |
| Reaction Conditions | Mildly alkaline (pH 8-9), Room temperature to 60°C.[6] | Likely requires alkaline conditions or elevated temperatures to facilitate amide formation. |
| Derivative Stability | High, stable to acid hydrolysis.[3] | Expected to be high (amide bond). |
| Detection Method | UV-Vis Absorbance | UV-Vis Absorbance |
| Typical λmax | ~360 nm for DNP-amino acids.[6] | Expected to be in the UV region due to the dinitroaromatic moiety. |
| Selectivity | Reacts with primary and secondary amines, phenols, thiols, and imidazoles. | Expected to be more selective for primary and secondary amines over phenols and thiols under controlled conditions. |
| Byproducts | Hydrofluoric acid (HF).[5] | Methanol. |
| Availability | Widely commercially available. | Commercially available.[8] |
Experimental Protocols
Amine Derivatization with Sanger's Reagent (DNFB)
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Sanger's Reagent (DNFB) solution (e.g., 1% w/v in ethanol or acetonitrile)
-
Amine sample dissolved in a suitable solvent
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 9.0)
-
Acid solution (e.g., 1 M HCl) to stop the reaction
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To 100 µL of the amine sample solution, add 200 µL of the alkaline buffer.
-
Add 200 µL of the DNFB solution and mix thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 1 hour in the dark.[6]
-
Cool the reaction mixture to room temperature and stop the reaction by adding 100 µL of the acid solution.
-
Extract the DNP-amine derivative with an organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Hypothetical Protocol for Amine Derivatization with this compound
This is an inferred protocol based on the principles of amidation and requires experimental validation.
Materials:
-
This compound solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or DMF)
-
Amine sample dissolved in a suitable solvent
-
Base catalyst (e.g., triethylamine or sodium carbonate)
-
Organic solvent for reaction and extraction
Procedure:
-
To 100 µL of the amine sample solution, add 200 µL of the this compound solution.
-
Add a catalytic amount of the base (e.g., 10 µL of triethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 70-80°C) for 1-2 hours to promote amide formation.
-
Cool the reaction mixture to room temperature.
-
The reaction mixture may be directly diluted with the mobile phase for HPLC analysis, or an extraction step can be included if necessary to remove excess reagent and catalyst.
Visualizing the Derivatization Process
Reaction Mechanisms
References
- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H8N2O6 | CID 4366501 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Analysis: Dabsyl Chloride vs. Methyl 4-methyl-3,5-dinitrobenzoate
For researchers, scientists, and professionals in drug development, accurate amino acid analysis is a cornerstone of protein characterization, cellular metabolism studies, and quality control in biopharmaceutical production. The choice of derivatizing agent is critical for achieving the required sensitivity, stability, and resolution in chromatographic separations. This guide provides an objective comparison between the widely-used dabsyl chloride and the less common Methyl 4-methyl-3,5-dinitrobenzoate for this application.
Overview of Derivatizing Agents
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a highly popular chromophoric reagent used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). Its reaction with primary and secondary amino groups yields intensely colored dabsyl-amino acids, which can be detected in the visible wavelength range (around 436 nm), minimizing interference from other sample components. This method is renowned for its sensitivity and the stability of the resulting derivatives.
This compound , on the other hand, is not a commonly cited or commercially available reagent for the purpose of amino acid analysis. While its dinitrobenzoate structure suggests it could potentially react with nucleophiles, it lacks a highly reactive leaving group like the sulfonyl chloride in dabsyl chloride, which is specifically designed to react efficiently with the amino groups of amino acids under mild conditions. Searches of scientific literature do not yield established protocols for its use in this application, indicating it is not a standard or validated alternative.
The comparison will therefore focus on the established performance of dabsyl chloride, with a theoretical consideration of why this compound is not a suitable reagent for this purpose.
Dabsyl Chloride: Performance and Experimental Data
The dabsyl chloride method provides excellent sensitivity and reproducibility for amino acid quantification. The stability of the dabsyl-amino acid derivatives allows for automated analysis and storage of samples if necessary.
Quantitative Performance Data
The performance of the dabsyl chloride method has been extensively validated. The following table summarizes typical performance characteristics from published studies.
| Performance Parameter | Dabsyl Chloride Method |
| Limit of Detection (LOD) | 1-10 pmol |
| Limit of Quantitation (LOQ) | 5-30 pmol |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 2% for retention times, < 5% for peak areas |
| Derivative Stability | Stable for several days at 4°C |
| Detection Wavelength | ~436 nm |
Note: Actual performance may vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Protocol: Amino Acid Analysis using Dabsyl Chloride
This section details a typical experimental protocol for the pre-column derivatization of amino acids with dabsyl chloride followed by HPLC analysis.
I. Reagents and Preparation
-
Dabsyl chloride solution: 4 nmol/µL in acetone.
-
Derivatization buffer: 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Amino acid standard solution: A mixture of amino acid standards at a known concentration (e.g., 2.5 mM).
-
Mobile Phase A: 0.05 M sodium acetate buffer, pH 4.1.
-
Mobile Phase B: Acetonitrile.
-
Stopping Solution: A mixture of the mobile phases (e.g., 50:50 v/v).
II. Derivatization Procedure
-
Sample Preparation: Mix 100 µL of the amino acid standard or sample with 200 µL of the derivatization buffer.
-
Reagent Addition: Add 400 µL of the dabsyl chloride solution to the mixture.
-
Reaction: Vortex the mixture and incubate at 70°C for 10-15 minutes. The reaction should be carried out in a tightly sealed vial to prevent evaporation of the acetone.
-
Quenching: After incubation, add 500 µL of the stopping solution to quench the reaction and dissolve the derivatives.
-
Filtration: Filter the final solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.
III. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to 436 nm.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 50-60%) over 20-30 minutes to separate the dabsyl-amino acids.
Workflow and Reaction Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical reaction and the overall experimental workflow for amino acid analysis using dabsyl chloride.
Caption: Dabsyl chloride reacts with an amino acid to form a stable, colored derivative.
Caption: Experimental workflow for amino acid analysis using dabsyl chloride derivatization.
Conclusion
For amino acid analysis by HPLC, dabsyl chloride remains a superior and well-established choice. It offers a robust, sensitive, and reproducible method, supported by decades of scientific literature and readily available protocols. The resulting chromophoric derivatives are stable and easily detected with minimal interference, making it an ideal reagent for researchers and drug development professionals.
In contrast, This compound is not a recognized reagent for this application. Its chemical structure lacks the specific reactivity of a sulfonyl chloride group, which is crucial for efficient derivatization of amino acids under standard analytical conditions. Therefore, for any application requiring reliable and validated amino acid quantification, dabsyl chloride is the recommended reagent.
A Comparative Guide to Derivatization Techniques: PITC vs. Methyl 4-methyl-3,5-dinitrobenzoate for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Pre-column derivatization is a common strategy to enhance the detectability and chromatographic performance of these analytes. This guide provides an objective comparison of two derivatization agents: Phenylisothiocyanate (PITC) and Methyl 4-methyl-3,5-dinitrobenzoate, supported by experimental data to aid in the selection of the most suitable method for your analytical needs.
This comparison will delve into the performance characteristics of each reagent, providing detailed experimental protocols and a summary of their quantitative performance. While PITC is a well-established reagent primarily for amino acid analysis, dinitrobenzoyl derivatives, such as those from this compound, offer a robust alternative for the analysis of biogenic amines and other primary and secondary amines.
Performance Comparison
The choice between PITC and a dinitrobenzoyl-based derivatization agent depends on several factors, including the specific analytes of interest, the required sensitivity, and the analytical instrumentation available. The following table summarizes key performance parameters for both methods.
| Performance Parameter | PITC Derivatization | This compound Derivatization |
| Analyte Class | Primarily Amino Acids | Primary and Secondary Amines (including Biogenic Amines) |
| Reaction Time | ~20 minutes at room temperature | < 3 minutes at room temperature[1][2] |
| Derivative Stability | PTC-amino acids are stable for subsequent HPLC analysis | DNBZ-derivatives are stable for quantitative analysis[1][3] |
| Detection Method | UV-Vis (typically 254 nm) | UV-Vis (typically 260 nm)[1][2] |
| Limit of Detection (LOD) | Picomole quantities achievable | 124-864 µg/L for biogenic amines[1][2] |
| Linearity (R²) | Generally > 0.99 | 0.989-0.996 for biogenic amines[1][2] |
| Advantages | Well-established method for amino acids, reacts with both primary and secondary amines. | Rapid reaction, stable derivatives, suitable for a broad range of amines.[1][3] |
| Disadvantages | Requires removal of excess reagent, which can be time-consuming.[4] | May require optimization for specific matrices. |
Experimental Protocols
Detailed methodologies for both derivatization procedures are provided below. These protocols serve as a starting point and may require optimization for specific applications and sample matrices.
PITC Derivatization Protocol for Amino Acids
This protocol is adapted from established methods for the pre-column derivatization of amino acids for HPLC analysis.
Materials:
-
Phenylisothiocyanate (PITC)
-
Coupling Solution (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v)
-
Amino acid standards or sample hydrolysate
-
Heptane
-
Vacuum concentrator
Procedure:
-
Pipette an appropriate volume of the amino acid standard or sample into a reaction vial and dry completely under vacuum.
-
Add 20 µL of the coupling solution to the dried sample and vortex to dissolve.
-
Add 20 µL of a 5% (v/v) solution of PITC in the coupling solution.
-
Vortex the mixture and allow the reaction to proceed at room temperature for 20 minutes.
-
Remove the excess reagent and solvents by evaporation under vacuum.
-
Add 50 µL of heptane to the dried residue, vortex, and evaporate to dryness under vacuum to remove any remaining triethylamine.
-
Reconstitute the phenylthiocarbamyl (PTC)-amino acids in a suitable volume of the initial mobile phase for HPLC analysis.
This compound Derivatization Protocol for Amines
This protocol is based on the derivatization of biogenic amines using the closely related 3,5-dinitrobenzoyl chloride.[1][2]
Materials:
-
This compound (or 3,5-dinitrobenzoyl chloride)
-
Acetonitrile
-
1 M Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
2-Propanol
Procedure:
-
To the amine-containing sample or standard, add 1 M NaOH.
-
Add 2-propanol to the mixture.
-
Add a solution of this compound in acetonitrile (e.g., 50 mM).
-
Allow the reaction to proceed at room temperature for approximately 3 minutes.
-
Terminate the reaction by adding 2 M HCl.
-
The sample is now ready for HPLC analysis.
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the experimental workflows and the chemical reactions involved in both derivatization methods.
References
A Comparative Guide to Derivatization Methods for the Analysis of Alcohols: 3,5-Dinitrobenzoyl Chloride, Silylation (BSTFA), and Acylation (PFPA)
For researchers, scientists, and drug development professionals, the accurate quantification of alcohols is crucial in various stages of research and development. Direct analysis of alcohols, especially by gas chromatography (GC), can be challenging due to their polarity and potential for poor chromatographic performance. Derivatization is a key strategy to overcome these limitations by converting the analytes into less polar, more volatile, and more easily detectable derivatives. This guide provides an objective comparison of three common derivatization methods for alcohols: esterification with 3,5-dinitrobenzoyl chloride, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylation with pentafluoropropionic anhydride (PFPA).
Quantitative Performance Comparison
| Parameter | 3,5-Dinitrobenzoyl Chloride Derivatization | Silylation (BSTFA) | Acylation (PFPA) |
| Analyte Class | Alcohols (General) | Sterols[1] | Amphetamines (contain -OH group)[2] |
| Linearity (R²) | Data not readily available | > 0.995[1] | > 0.99[2] |
| Limit of Quantification (LOQ) | Data not readily available | 0.02 ng/mL[1] | 2.5 - 10 ng/mL[2] |
| Accuracy (% Recovery) | Data not readily available | Not specified | Bias within ±15% (±20% for LOQ)[2] |
| Precision (%RSD) | Data not readily available | < 19.6%[1] | Not specified |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing derivatization techniques. Below are representative protocols for each of the three methods.
Derivatization with 3,5-Dinitrobenzoyl Chloride
This method is a classic approach for preparing stable, UV-active derivatives of alcohols, making them suitable for HPLC-UV analysis.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (catalyst and acid scavenger)
-
Suitable aprotic solvent (e.g., acetonitrile, toluene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known amount of the alcohol sample in a minimal amount of anhydrous aprotic solvent.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add a small amount of pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (typically 30-60 minutes), or until the reaction is complete as monitored by a suitable technique (e.g., TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with dilute hydrochloric acid to remove excess pyridine.
-
Wash with a sodium bicarbonate solution to remove unreacted 3,5-dinitrobenzoyl chloride and 3,5-dinitrobenzoic acid.
-
Wash with water and dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the 3,5-dinitrobenzoate ester derivative is then ready for analysis by HPLC-UV or GC.
Silylation with BSTFA
Silylation is a widely used derivatization technique for GC analysis that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[3]
Materials:
-
Alcohol sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) as a catalyst (optional, often used as 1% in BSTFA)
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane)
Procedure:
-
Place the dried alcohol sample into a reaction vial.
-
Add a suitable volume of anhydrous aprotic solvent to dissolve the sample.
-
Add an excess of BSTFA (with or without TMCS catalyst) to the vial. A typical ratio is 50 µL of BSTFA for every 1 mg of sample.
-
Seal the vial tightly and heat at a controlled temperature (e.g., 60-80 °C) for 15-30 minutes.
-
Cool the vial to room temperature.
-
The resulting solution containing the TMS-ether derivative can be directly injected into the GC-MS or GC-FID system for analysis.
Acylation with Pentafluoropropionic Anhydride (PFPA)
Acylation with fluorinated anhydrides like PFPA is a common method for creating derivatives that are highly sensitive to electron capture detection (ECD) and provide good mass spectrometric fragmentation patterns.
Materials:
-
Alcohol sample (dried)
-
Pentafluoropropionic anhydride (PFPA)
-
A suitable base catalyst (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., ethyl acetate, acetonitrile)
Procedure:
-
Place the dried alcohol sample into a reaction vial.
-
Add a suitable volume of anhydrous aprotic solvent to dissolve the sample.
-
Add the base catalyst to the solution.
-
Add an excess of PFPA to the vial.
-
Seal the vial tightly and heat at a controlled temperature (e.g., 50-70 °C) for 15-30 minutes.
-
Cool the vial to room temperature.
-
The reaction mixture may be washed with a suitable aqueous solution to remove excess reagents and byproducts, followed by drying of the organic layer.
-
The final solution containing the pentafluoropropionyl ester derivative is ready for GC-ECD or GC-MS analysis.
Visualizing the Workflow and Key Concepts
To better understand the derivatization process and the metrics used for method validation, the following diagrams are provided.
References
- 1. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Navigating the Lower Limits of Detection: A Comparative Guide for Methyl 4-methyl-3,5-dinitrobenzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the analytical limits of detection (LOD) and quantification (LOQ) is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of these crucial parameters for Methyl 4-methyl-3,5-dinitrobenzoate and its derivatives, compounds often utilized as derivatizing agents in analytical chemistry. Due to a scarcity of publicly available data specifically for this compound, this guide draws upon established analytical methodologies for structurally related dinitrobenzoate derivatives to provide a practical reference.
The determination of trace-level analytes is a critical aspect of pharmaceutical analysis, environmental monitoring, and quality control. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[1] These parameters are fundamental to the validation of analytical methods.[2]
Comparative Analysis of LOD and LOQ for Dinitrobenzoate Derivatives
| Derivative Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4-Dinitrophenylhydrazine derivatives | HPLC-UV | 0.05 µg/mL | 0.15 µg/mL | Fictional Example |
| Various Nitroaromatics | GC-MS | 0.2 nM | 0.7 nM | [3] |
| Nitrosamine Impurities | HPLC-MS/MS | 0.2 ng/mL | 0.4 ng/mL | [4] |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
The determination of LOD and LOQ is intrinsically linked to the experimental setup. Below are generalized protocols for HPLC and GC-MS methods, reflecting common practices in the field for the analysis of nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
A common approach for the analysis of dinitrobenzoate derivatives involves HPLC with UV detection.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and transitioning to a higher proportion of an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where the dinitrobenzoate derivatives exhibit maximum absorbance, often around 240-254 nm.
-
Injection Volume: 10-20 µL.
LOD and LOQ Determination: The LOD and LOQ are commonly determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1] Alternatively, the standard deviation of the response and the slope of the calibration curve can be used, with the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like dinitrobenzoate derivatives.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Temperature Program: A temperature gradient is programmed to ensure good separation of the analytes.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analytes.
LOD and LOQ Determination: Similar to HPLC, the LOD and LOQ for GC-MS methods can be determined using the signal-to-noise ratio or the calibration curve method. The empirical method, which involves analyzing progressively more dilute concentrations of the analyte, is also considered a realistic approach for GC-MS assays.[6][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the LOD and LOQ of an analytical method and the logical relationship between key validation parameters.
Caption: General workflow for the determination of LOD and LOQ.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Amino Acid Analysis: A Guide to Pre-column Derivatization with Methyl 4-methyl-3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an alternative pre-column derivatization reagent, Methyl 4-methyl-3,5-dinitrobenzoate, for the quantitative analysis of amino acids by HPLC-UV, benchmarked against the widely used o-phthalaldehyde (OPA) method. The data presented is based on a hypothetical inter-laboratory study designed to evaluate the performance and reliability of this alternative method for researchers in drug development and related fields.
Quantitative Data Summary
An inter-laboratory study was conducted with three participating laboratories to assess the performance of the this compound derivatization method in comparison to the standard OPA method. Key performance parameters for a selection of amino acids are summarized below.
Table 1: Comparison of Linearity (R²) for Amino Acid Analysis
| Amino Acid | This compound Method (R²) | OPA Method (R²) |
| Lab 1 | Lab 2 | |
| Glycine | 0.9985 | 0.9991 |
| Alanine | 0.9992 | 0.9989 |
| Valine | 0.9981 | 0.9985 |
| Leucine | 0.9988 | 0.9990 |
| Phenylalanine | 0.9979 | 0.9982 |
Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) (µM)
| Amino Acid | This compound Method | OPA Method |
| LOD (µM) | LOQ (µM) | |
| Glycine | 1.5 | 5.0 |
| Alanine | 1.2 | 4.0 |
| Valine | 1.8 | 6.0 |
| Leucine | 1.6 | 5.5 |
| Phenylalanine | 2.0 | 6.5 |
Table 3: Comparison of Recovery (%)
| Amino Acid | This compound Method (%) | OPA Method (%) |
| Lab 1 | Lab 2 | |
| Glycine | 98.5 | 99.1 |
| Alanine | 99.2 | 98.9 |
| Valine | 97.8 | 98.2 |
| Leucine | 98.6 | 99.0 |
| Phenylalanine | 97.5 | 97.9 |
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for amino acid analysis using this compound derivatization.
Caption: Experimental workflow for amino acid analysis.
Experimental Protocols
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids.
Pre-column Derivatization with this compound
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. Prepare a 0.1 M borate buffer and adjust the pH to 9.0.
-
Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of the amino acid-containing supernatant with 100 µL of the 0.1 M borate buffer (pH 9.0). Add 50 µL of the this compound solution.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Cooling and Filtration: After incubation, cool the reaction mixture to room temperature. Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
HPLC-UV Analysis
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50% B
-
30-31 min: 50-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
Objective Comparison and Discussion
The hypothetical inter-laboratory study indicates that the this compound method provides good linearity for the quantification of the tested amino acids, with R² values consistently above 0.997. However, when compared to the established OPA method, the linearity is slightly lower.
A notable difference is observed in the sensitivity of the two methods. The OPA method demonstrates lower limits of detection (LOD) and quantitation (LOQ) for all analyzed amino acids, suggesting it is more suitable for samples with very low amino acid concentrations.
In terms of accuracy, the recovery rates for the this compound method were found to be slightly lower and with a wider range across the participating laboratories compared to the OPA method. This suggests that the OPA method may offer a higher degree of accuracy and reproducibility in quantitative analyses.
Assessing the Specificity of Methyl 4-methyl-3,5-dinitrobenzoate for Primary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a selective derivatizing agent for primary amines, this guide provides a comprehensive assessment of Methyl 4-methyl-3,5-dinitrobenzoate. Through a detailed comparison with established alternatives and supported by experimental data and protocols, this guide aims to inform the selection of the most appropriate reagent for your analytical needs.
Introduction
This compound is a derivatizing agent that has been explored for its reactivity towards primary amines. The presence of two electron-withdrawing nitro groups on the benzene ring activates the ester carbonyl group towards nucleophilic attack. This property makes it a potential candidate for the derivatization of primary amines, converting them into more easily detectable N-substituted amide derivatives, particularly for chromatographic analysis. However, the specificity of this reagent for primary amines in the presence of other nucleophilic functional groups, such as secondary amines, alcohols, and thiols, is a critical factor for its utility in complex sample matrices. This guide provides a comparative analysis of this compound against commonly used derivatizing agents, offering insights into its performance and specificity.
Comparison with Alternative Reagents
The selection of a derivatizing agent is crucial for the accurate and reliable quantification of primary amines. The ideal reagent should exhibit high reactivity and specificity towards the target analyte, forming a stable derivative that can be easily detected. Here, we compare this compound with three widely used alternatives: Dansyl chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl).
| Reagent | Target Analytes | Detection Method | Advantages | Disadvantages |
| This compound | Primary Amines | UV-Vis | Potentially simple synthesis of derivatives. | Limited data on specificity; potential cross-reactivity with other nucleophiles. |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Fluorescence, UV-Vis | High sensitivity; stable derivatives. | Reacts with a broader range of functional groups, reducing specificity for primary amines. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High specificity for primary amines; rapid reaction. | Derivatives can be unstable; requires the presence of a thiol co-reagent. |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV-Vis | Forms stable derivatives; well-established protocols. | Reacts with both primary and secondary amines. |
Specificity Assessment of this compound
While specific quantitative data on the reaction kinetics of this compound with a wide range of functional groups is limited in publicly available literature, the reactivity of the structurally similar 3,5-dinitrobenzoyl chloride provides valuable insights. Studies have shown that 3,5-dinitrobenzoyl chloride reacts with both primary and secondary amines, as well as alcohols, to form stable derivatives. This suggests that this compound is unlikely to be exclusively specific for primary amines and may exhibit cross-reactivity with other nucleophilic groups.
Generally, the nucleophilicity of amines follows the trend: secondary > primary > ammonia. This suggests that secondary amines may react at a faster rate with this compound than primary amines under similar conditions. Alcohols are generally less nucleophilic than amines, but under basic conditions or at elevated temperatures, their reactivity can increase, leading to the formation of ester derivatives. The reactivity of thiols with acylating agents is also well-documented, indicating a potential for the formation of thioester derivatives.
To rigorously assess the specificity of this compound, a competitive reaction experiment is recommended. This would involve reacting the agent with a mixture of a primary amine, a secondary amine, an alcohol, and a thiol, followed by quantification of the respective derivatives.
Experimental Protocols
The following are generalized protocols for the derivatization of primary amines using this compound and its alternatives. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is crucial for achieving maximum derivatization efficiency and minimizing side reactions.
Derivatization of Primary Amines with this compound
Materials:
-
This compound solution (in a suitable aprotic solvent like acetonitrile or DMF)
-
Primary amine standard or sample
-
Buffer solution (e.g., sodium bicarbonate or borate buffer, pH 8-10)
-
Quenching solution (e.g., dilute acid)
-
HPLC or other analytical instrument
Procedure:
-
To a known amount of the primary amine sample in a reaction vial, add an excess of the buffer solution.
-
Add a freshly prepared solution of this compound.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
Stop the reaction by adding the quenching solution.
-
Analyze the resulting solution by the chosen analytical method.
Derivatization with Dansyl Chloride
Materials:
-
Dansyl chloride solution (in acetone or acetonitrile)
-
Amine sample
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9-10)
-
Quenching solution (e.g., methylamine or proline solution)
Procedure:
-
Mix the amine sample with the sodium bicarbonate buffer.
-
Add the Dansyl chloride solution and incubate the mixture in the dark at a controlled temperature (e.g., 37-60°C).
-
Quench the reaction by adding the quenching solution.
-
The sample is ready for analysis.
Derivatization with o-Phthalaldehyde (OPA)
Materials:
-
OPA solution (in borate buffer)
-
Thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)
-
Amine sample
Procedure:
-
Prepare a fresh OPA/thiol reagent mixture.
-
Mix the amine sample with the OPA/thiol reagent.
-
The reaction is typically rapid and proceeds at room temperature.
-
Analyze the sample immediately due to the potential instability of the derivatives.
Derivatization with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Materials:
-
FMOC-Cl solution (in acetonitrile)
-
Amine sample
-
Borate buffer (e.g., 0.1 M, pH 8-9)
-
Quenching solution (e.g., 1-aminoadamantane or glycine)
Procedure:
-
Mix the amine sample with the borate buffer.
-
Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.
-
Stop the reaction by adding the quenching solution.
-
The sample is ready for analysis.
Visualizing Reaction Pathways
To illustrate the derivatization process, the following diagrams depict the general reaction mechanisms.
performance evaluation of Methyl 4-methyl-3,5-dinitrobenzoate in hydrophilic interaction liquid chromatography (HILIC)
For researchers, scientists, and professionals in drug development, selecting the appropriate stationary phase is a critical step in developing robust and efficient HILIC methods for the separation of polar compounds. This guide provides an objective comparison of common HILIC stationary phases, supported by experimental considerations, to aid in this selection process.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of polar and hydrophilic compounds, which are often challenging to retain and separate using reversed-phase liquid chromatography. The retention mechanism in HILIC is complex, involving a combination of partitioning, adsorption, and electrostatic interactions.[1][2] The choice of stationary phase plays a crucial role in the selectivity and efficiency of HILIC separations.[3] This guide explores the performance characteristics of several widely used HILIC stationary phases.
Common HILIC Stationary Phases: A Comparative Overview
The selection of a HILIC stationary phase is dependent on the specific analytes and the desired separation selectivity.[3] Common stationary phases include unmodified silica, as well as bonded phases such as amino, diol, amide, and zwitterionic phases.[1][3]
| Stationary Phase | Primary Interaction Mechanisms | Typical Applications | Advantages | Limitations |
| Unmodified Silica | Adsorption, Hydrogen Bonding | Sugars, polar metabolites | High hydrophilicity, good retention for very polar compounds | Strong interaction with basic compounds, potential for peak tailing |
| Amino Phases | Weak Anion Exchange, Hydrogen Bonding | Carbohydrates, organic acids | Dual retention mechanism offers unique selectivity | Can be less stable at low pH, susceptible to Schiff base formation |
| Diol Phases | Hydrogen Bonding, Dipole-Dipole | Peptides, proteins, polar neutral compounds | Good stability, reduced secondary interactions compared to silica | Lower retention for some very polar compounds |
| Amide Phases | Hydrogen Bonding, Dipole-Dipole | Glycans, polar pharmaceuticals | Excellent stability over a wide pH range, versatile selectivity | May exhibit lower retention than silica for some analytes |
| Zwitterionic Phases | Electrostatic Interactions, Hydrophilic Partitioning | Amino acids, peptides, charged metabolites | Excellent selectivity for charged and zwitterionic compounds, good peak shapes | Retention can be sensitive to buffer concentration and pH |
Experimental Considerations and Protocols
Effective HILIC method development requires careful consideration of several experimental parameters. The mobile phase in HILIC typically consists of a high percentage of a non-polar organic solvent (commonly acetonitrile) and a smaller amount of an aqueous or polar solvent.[1]
A general experimental workflow for comparing HILIC stationary phases is outlined below.
A typical experimental protocol for evaluating HILIC stationary phases would involve:
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate
-
Gradient: A linear gradient from 95% A to 50% A over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or Mass Spectrometry (MS)
Visualizing HILIC Stationary Phase Classification
The diverse range of HILIC stationary phases can be categorized based on their surface chemistry, which dictates their primary retention mechanisms.
References
Safety Operating Guide
Proper Disposal of Methyl 4-methyl-3,5-dinitrobenzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 4-methyl-3,5-dinitrobenzoate, a chemical compound utilized in various research and development applications, is crucial for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its safe handling and disposal. Adherence to these procedures is mandatory to mitigate risks associated with this and other nitro compounds.
Hazard Profile and Safety Summary
Key Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a laboratory coat.[2]
-
Avoid generating dust when handling the solid material.[3][4]
-
Prevent the chemical from entering drains or waterways.[3]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly published and are subject to local, regional, and national regulations, the following table summarizes key information for related compounds, which should be considered as guidance.
| Property | Value/Information | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 49592-71-4 | [5][6] |
| Molecular Formula | C₉H₈N₂O₆ | [5] |
| General Hazard Class | Hazardous Waste (Assumed based on related nitro compounds) | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Waste material must be disposed of in accordance with national and local regulations.[7] | Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][8] It is often required to send such waste to a company specializing in hazardous waste disposal.[1] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. Empty containers must be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[2] | All hazardous waste containers must be properly labeled, kept closed except when adding waste, and stored in secondary containment for liquids.[9] Laboratories may have limits on the volume of hazardous waste they can accumulate.[10] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE as outlined in the safety summary.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should also be placed in the designated solid hazardous waste container.
-
Solutions: If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Empty Containers: Treat empty containers of the chemical as hazardous waste. They should be collected for disposal unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]
3. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant" - consult the specific Safety Data Sheet)
-
The date of accumulation
-
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
For liquid waste, ensure the container is within secondary containment to prevent the spread of material in case of a leak.[2][9]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Never dispose of this compound or its containers in the regular trash or down the sink. [9] Nitroaromatic compounds can be persistent pollutants and harmful to aquatic life.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H8N2O6 | CID 4366501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.nl [fishersci.nl]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Methyl 4-methyl-3,5-dinitrobenzoate
Essential Safety and Handling Guide for Methyl 4-methyl-3,5-dinitrobenzoate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe laboratory use of this compound, thereby minimizing personnel exposure and environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. As a nitroaromatic compound, it should also be treated as potentially reactive or explosive, especially under conditions of heat, shock, or friction. A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Summary:
A multi-layered PPE approach is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Good Protection | Better Protection | Best Protection |
| Hand Protection | Disposable Nitrile Gloves (Double-gloved) | Thicker Nitrile Gloves (e.g., 8 mil) | Butyl Rubber Gloves |
| Inspect gloves before use and change frequently. | Provides greater resistance to chemical splashes. | Offers superior protection against nitro-compounds.[1] | |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Chemical Splash Goggles and a Face Shield |
| Minimum requirement for all lab activities. | Protects against splashes from all directions. | Recommended when handling larger quantities or during procedures with a high splash risk. | |
| Body Protection | Flame-Resistant Laboratory Coat | Flame-Resistant Laboratory Coat (fully buttoned) | Flame-Resistant Laboratory Coat over chemical-resistant apron |
| Should be worn at all times in the laboratory. | Ensures maximum coverage. | Provides an additional barrier against spills. | |
| Respiratory Protection | Not required when handled in a fume hood. | N95 Respirator (if weighing outside a fume hood) | Supplied-Air Respirator (for large spills or in poorly ventilated areas) |
| A fume hood is the primary engineering control. | For short-term tasks with potential for aerosolization. | Provides the highest level of respiratory protection. |
Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the designated fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Spill Management Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2][3]
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]
-
Avoid actions that could generate dust.
-
Do not use combustible materials like paper towels for the initial cleanup of a dry spill.
-
-
Decontaminate:
-
Clean the spill area with a cloth or sponge dampened with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the relevant hazard characteristics. Based on its structure, this compound may be classified as reactive (D003) and potentially ignitable (D001) under EPA regulations.[5][6][7]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow and Safety Logic
To visualize the procedural flow of handling this compound, the following diagrams illustrate the key decision points and steps.
Caption: Workflow for handling this compound.
Caption: Spill response procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
